4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTXOBVPLDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185188 | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-62-1 | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a key building block in modern agrochemical and pharmaceutical research. The narrative is structured to deliver not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will detail a robust three-stage synthetic pathway: (1) the formation of the 3-(trifluoromethyl)-1H-pyrazole core, (2) the regioselective N-alkylation to install the isobutyl group, and (3) the final electrophilic bromination at the C4 position. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation of this and structurally related pyrazole derivatives.
Strategic Overview: Retrosynthetic Analysis
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and its variations being among the most reliable methods.[1] Our target molecule, this compound, features three key substitutions on the pyrazole ring. A logical retrosynthetic approach involves dissecting the molecule to identify a robust and scalable forward synthesis.
The C-Br bond at the 4-position is most logically installed via electrophilic aromatic substitution, as the C4 position of the pyrazole ring is highly activated for such reactions.[2] The N-isobutyl bond can be formed through standard N-alkylation of a pyrazole precursor. This leaves the core 3-(trifluoromethyl)-1H-pyrazole as our primary synthetic intermediate, which can be constructed from an appropriate trifluoromethyl-containing 1,3-dicarbonyl equivalent and a hydrazine source.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the spectroscopic data for the novel heterocyclic compound, 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document synthesizes predictive data based on analogous structures and outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Rationale
The unique substitution pattern of this compound dictates its characteristic spectroscopic fingerprint. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides the foundational scaffold. The electron-withdrawing nature of the bromine atom at the C4 position and the trifluoromethyl group at the C3 position significantly influences the electron density distribution within the pyrazole ring. This, in turn, affects the chemical shifts of the ring protons and carbons in NMR spectroscopy. The isobutyl group attached to the N1 position introduces aliphatic features into the spectra.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to show signals corresponding to the pyrazole ring proton and the protons of the isobutyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | s | 1H | H5 (pyrazole) | The single proton on the pyrazole ring is expected to appear as a singlet. Its chemical shift will be downfield due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing bromine atom. |
| ~4.0 | d | 2H | N-CH₂ | The methylene protons of the isobutyl group attached to the nitrogen will be a doublet, split by the adjacent methine proton. |
| ~2.2 | m | 1H | CH | The methine proton of the isobutyl group will appear as a multiplet due to coupling with the methylene and methyl protons. |
| ~0.9 | d | 6H | C(CH₃)₂ | The six protons of the two methyl groups in the isobutyl substituent will be a doublet, split by the methine proton. |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C3 (pyrazole) | The carbon bearing the trifluoromethyl group is expected to be significantly downfield due to the strong electron-withdrawing effect of the three fluorine atoms. |
| ~130 | C5 (pyrazole) | The carbon atom attached to the single ring proton. |
| ~122 (q, J ≈ 270 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. |
| ~95 | C4 (pyrazole) | The carbon atom bonded to the bromine atom will be shifted upfield compared to an unsubstituted pyrazole due to the heavy atom effect of bromine. |
| ~55 | N-CH₂ | The methylene carbon of the isobutyl group. |
| ~30 | CH | The methine carbon of the isobutyl group. |
| ~20 | C(CH₃)₂ | The methyl carbons of the isobutyl group. |
Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 376 MHz)
The ¹⁹F NMR spectrum is a simple yet informative experiment for this molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -62 | s | CF₃ | The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a sharp singlet. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 50 ppm centered around -60 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 32 scans.
-
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Predicted IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretching (aromatic) |
| 2960-2850 | Medium | C-H stretching (aliphatic) |
| 1550-1450 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |
| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |
| 1100-1000 | Medium | C-N stretching |
| 750-650 | Medium | C-Br stretching |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Neat (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Predicted Mass Spectral Data (Electron Ionization - EI)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks for bromine.
| m/z | Relative Intensity | Assignment | Rationale |
| 286/288 | High | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |
| 229/231 | Medium | [M - C₄H₉]⁺ | Loss of the isobutyl group. |
| 207/209 | Medium | [M - Br]⁺ | Loss of the bromine atom. |
| 69 | High | [CF₃]⁺ | Trifluoromethyl cation. |
| 57 | High | [C₄H₉]⁺ | Isobutyl cation. |
Mass Spectrometry Fragmentation Workflow
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and generate the mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, acquire a high-resolution mass spectrum to obtain the exact mass of the molecular ion.
Conclusion
The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and further development. This guide provides a comprehensive prediction of its NMR, IR, and MS data based on established principles and data from analogous structures. The outlined experimental protocols offer a standardized approach for researchers to obtain and verify these spectroscopic signatures, ensuring data integrity and facilitating the advancement of research involving this promising compound.
A-U-T-H-O-R-I-T-A-T-I-V-E: A Technical Guide to the Purity and Characterization of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for determining the purity and confirming the chemical identity of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical and agrochemical research. We will delve into the rationale behind the selection of various analytical techniques, offering field-proven insights into protocol optimization. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the quality control and characterization of this and structurally related compounds.
Introduction: The Significance of this compound
Substituted pyrazoles are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific compound, this compound, incorporates several key structural features that make it a valuable building block in medicinal chemistry and agrochemical synthesis. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions.[2] The trifluoromethyl group at the 3-position can significantly enhance metabolic stability and binding affinity of the final molecule.[3]
Given its role as a critical intermediate, ensuring the purity and unambiguous structural confirmation of this compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, impact the yield and purity of the final product, and potentially introduce toxicological risks. This guide outlines a systematic approach to its comprehensive characterization.
Synthesis and Purification Strategies
A common synthetic route to N-alkylated pyrazoles involves the reaction of a substituted pyrazole with an appropriate alkyl halide. In the case of this compound, this would typically involve the alkylation of 4-bromo-3-(trifluoromethyl)-1H-pyrazole with an isobutyl halide.
General Synthetic Pathway:
Caption: General synthetic scheme for the preparation of this compound.
Purification:
Crude this compound is often purified using column chromatography on silica gel.[2][4] The choice of eluent is critical for achieving good separation from starting materials and byproducts. A gradient of ethyl acetate in hexane is typically effective. For pyrazole derivatives, an alternative purification method involves dissolving the compound in a suitable solvent and precipitating it as an acid addition salt, which can then be isolated by crystallization.[5][6]
Analytical Characterization: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a thorough characterization of this compound.
Chromatographic Purity Assessment
3.1.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity of pyrazoline derivatives.[7] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[7][8]
Experimental Protocol: RP-HPLC Purity Determination
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Trifluoroacetic acid helps to sharpen peaks by ion-pairing. A gradient elution (e.g., 50-95% B over 20 minutes) is often necessary to elute all components.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[7] |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | Pyrazole rings typically exhibit UV absorbance at these wavelengths. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading.[7] |
3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. It is particularly useful for detecting residual solvents and byproducts from the synthesis. The mass spectrometer provides structural information, aiding in the identification of unknown peaks. The analysis of halogenated heterocyclic compounds by GC-MS is a well-established method.[9][10]
Experimental Protocol: GC-MS Analysis
| Parameter | Condition | Rationale |
| Column | VF-624ms or equivalent (60 m x 0.25 mm ID, 1.4 µm) | A mid-polarity column suitable for a wide range of volatile and semi-volatile compounds, including alkyl halides.[11][12] |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas. |
| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min | A temperature gradient is necessary to separate compounds with a range of boiling points. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Impact (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the target compound and potential impurities. |
Spectroscopic Structural Elucidation
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The isobutyl group will show characteristic signals, and the pyrazole ring proton will appear as a singlet.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[13]
-
¹⁹F NMR: Directly observes the fluorine atoms of the trifluoromethyl group, which will appear as a singlet.[13]
Expected NMR Spectral Features:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-8.0 | s | C5-H of pyrazole ring |
| ~3.8-4.0 | d | N-CH₂ | |
| ~2.0-2.2 | m | CH(CH₃)₂ | |
| ~0.8-1.0 | d | CH(CH₃)₂ | |
| ¹³C | ~140-150 | q | C3 (coupled to F) |
| ~120-130 | s | C5 | |
| ~90-100 | s | C4 | |
| ~115-125 | q | CF₃ (coupled to F) | |
| ~55-65 | s | N-CH₂ | |
| ~28-32 | s | CH(CH₃)₂ | |
| ~18-22 | s | CH(CH₃)₂ | |
| ¹⁹F | ~ -60 to -70 | s | CF₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[13] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
3.2.2. Mass Spectrometry (MS)
In addition to GC-MS, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry can be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Mass Spectral Data:
-
Molecular Formula: C₈H₁₀BrF₃N₂
-
Monoisotopic Mass: 286.0034 u
-
Key Fragmentation: Loss of the isobutyl group is a likely fragmentation pathway.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique is particularly important for confirming the empirical formula of a newly synthesized compound. The analysis of fluorine-containing compounds requires special considerations due to the high reactivity of fluorine.[3] Modern elemental analyzers are equipped to handle such samples.[3]
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) is sealed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. For fluorine-containing compounds, a special adsorbent is used in the combustion tube to trap the fluorine.[3]
Workflow for Comprehensive Characterization:
Caption: A comprehensive workflow for the purification and characterization of this compound.
Conclusion
The purity and structural integrity of this compound are critical for its successful application in research and development. This guide has outlined a robust, multi-technique approach for its comprehensive characterization. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently establish the quality of this important synthetic intermediate, ensuring the reliability and reproducibility of their subsequent research. The causality behind the choice of each experimental parameter has been explained to provide a deeper understanding of the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
The Advent and Ascendance of Trifluoromethylpyrazoles: A Technical Guide to Their Synthesis and Impact
Abstract
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has been a transformative strategy in modern medicinal and agrochemical science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted trifluoromethylpyrazoles, a class of compounds that exemplifies the power of this approach. We will delve into the fundamental physicochemical properties imparted by the CF₃ group, dissect the key synthetic methodologies for pyrazole ring construction, and examine the impact of these compounds on drug discovery and crop protection, with a focus on seminal examples such as Celecoxib and Fipronil. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this vital chemical class.
Introduction: The Trifluoromethyl Group as a "Super-Methyl" Bioisostere
The trifluoromethyl group is often regarded as a "super-methyl" group in medicinal chemistry.[1] Its introduction into a molecule can dramatically alter its physicochemical properties, leading to significant improvements in efficacy and pharmacokinetic profiles.[1] The CF₃ group is highly electronegative and lipophilic, which enhances metabolic stability due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1][2] This resistance to enzymatic cleavage often results in a longer biological half-life.[2] Furthermore, the lipophilicity of the CF₃ group can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[1][2]
The pyrazole nucleus is a versatile and biologically significant heterocyclic scaffold found in numerous therapeutic agents.[3] The combination of the pyrazole ring with a trifluoromethyl substituent has given rise to a plethora of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] This guide will trace the journey of substituted trifluoromethylpyrazoles from their early synthesis to their current status as key components in blockbuster drugs and essential agrochemicals.
A Historical Perspective: From Laboratory Curiosity to Market Leaders
While the Knorr pyrazole synthesis dates back to the late 19th century, the systematic exploration of trifluoromethyl-substituted pyrazoles gained significant momentum in the latter half of the 20th century, driven by the growing understanding of the unique properties of organofluorine compounds.[4] The medicinal use of the trifluoromethyl group began as early as 1928, with more intensive research commencing in the mid-1940s.[4]
A pivotal moment in the history of trifluoromethylpyrazoles was the discovery of Celecoxib in the early 1990s by a team at the Searle division of Monsanto.[5] This discovery was a direct result of the identification of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2.[5] The hypothesis was that selective inhibition of COX-2 could provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5] This led to the development of a new class of anti-inflammatory drugs, with Celecoxib, a 1,5-diarylpyrazole bearing a trifluoromethyl group, at the forefront.[5]
In the agrochemical sector, the discovery of Fipronil by Rhône-Poulenc in 1987 marked another significant milestone. This phenylpyrazole insecticide, also featuring a trifluoromethyl group, demonstrated a novel mode of action by blocking GABA-gated chloride channels in insects.[6] Its high efficacy and selectivity have made it a widely used tool in crop protection and veterinary medicine.[7]
Key Synthetic Strategies for Trifluoromethylpyrazoles
The construction of the trifluoromethylpyrazole core is primarily achieved through two robust and versatile synthetic methodologies: the Knorr pyrazole synthesis and various cycloaddition reactions.
The Knorr Pyrazole Synthesis: A Classic Approach
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry and a widely employed method for the preparation of pyrazoles.[8][9] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[8]
Mechanism of the Knorr Pyrazole Synthesis
The mechanism begins with the acid-catalyzed formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound.[8] The remaining nitrogen of the hydrazine then attacks the second protonated carbonyl group, leading to the formation of a second imine.[8] Subsequent deprotonation and dehydration yield the final pyrazole product.[8] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions.[10]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Celecoxib via Knorr Condensation [5][11]
This protocol outlines the synthesis of Celecoxib starting from 4'-methylacetophenone.
Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a base such as sodium methoxide.
-
Add ethyl trifluoroacetate to the mixture at 25-30 °C.
-
Heat the reaction mixture to 55-60 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with an aqueous acid solution (e.g., 10% HCl).
-
Separate the organic layer, wash with brine, and concentrate under reduced pressure to obtain the crude 1,3-dione.
Step 2: Cyclocondensation to Synthesize Celecoxib
-
In a reaction vessel, combine the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent such as ethanol or methanol.[11][12]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux (around 65 °C) for several hours.[5][12]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Cycloaddition Reactions: A Modern and Versatile Approach
[3+2] Cycloaddition reactions offer a powerful and highly regioselective route to trifluoromethylpyrazoles.[13][14] This methodology often involves the reaction of a trifluoromethylated 1,3-dipole with a suitable dipolarophile.[14]
Mechanism of [3+2] Cycloaddition for Pyrazole Synthesis
A common approach involves the in-situ generation of a trifluoroacetonitrile imine from a hydrazonoyl bromide precursor. This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition with an alkene or alkyne dipolarophile to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.[13]
Caption: General scheme for [3+2] cycloaddition synthesis of trifluoromethylpyrazoles.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by the trifluoromethyl group have led to the widespread application of substituted trifluoromethylpyrazoles in both medicine and agriculture.
Medicinal Chemistry: Targeting Inflammation and Beyond
-
COX-2 Inhibitors: As exemplified by Celecoxib , trifluoromethylpyrazoles are a key structural motif in selective COX-2 inhibitors used for the treatment of arthritis and pain.[4][15] The trifluoromethyl group plays a crucial role in the binding affinity and selectivity of these compounds for the COX-2 enzyme.[16]
-
Anticancer Agents: The pyrazole scaffold is being explored for the development of novel anticancer agents. For instance, certain 1,5-diaryl-3-(trifluoromethyl)pyrazoles have been investigated as tubulin polymerization inhibitors.[17]
-
Other Therapeutic Areas: The versatility of the trifluoromethylpyrazole core has led to its investigation in a variety of other therapeutic areas, including as factor Xa inhibitors for thrombosis and as potential treatments for neurological disorders.[18][19]
Agrochemicals: Protecting Crops with Precision
-
Insecticides: Fipronil is a broad-spectrum insecticide that is highly effective against a wide range of agricultural and domestic pests.[6] Its mode of action as a GABA-gated chloride channel antagonist provides excellent insecticidal activity.[7]
-
Herbicides and Fungicides: The trifluoromethylpyrazole moiety is a key building block in the development of modern herbicides and fungicides.[6][20] The incorporation of this scaffold can lead to increased potency, metabolic stability, and a more favorable environmental profile.[20]
Data Summary
| Compound | Class | Key Application | Synthetic Route |
| Celecoxib | COX-2 Inhibitor | Anti-inflammatory, Analgesic | Knorr Pyrazole Synthesis |
| Fipronil | Phenylpyrazole Insecticide | Crop Protection, Veterinary Medicine | Multi-step synthesis involving pyrazole formation |
Conclusion and Future Perspectives
The discovery and development of substituted trifluoromethylpyrazoles represent a remarkable success story in the application of fluorine chemistry to the life sciences. From the rational design of selective COX-2 inhibitors to the creation of highly effective insecticides, this class of compounds has had a profound impact on human health and agriculture. The continued exploration of novel synthetic methodologies, including advancements in cycloaddition reactions and flow chemistry, will undoubtedly lead to the discovery of new trifluoromethylpyrazole-based molecules with enhanced properties and novel biological activities.[21] As our understanding of disease pathways and pest resistance mechanisms deepens, the versatility and tunability of the trifluoromethylpyrazole scaffold will ensure its continued importance in the development of next-generation therapeutics and crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. zenodo.org [zenodo.org]
- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Introduction
4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a bromine atom at the 4-position, an isobutyl group at the N1-position, and a trifluoromethyl group at the 3-position, imparts a distinct reactivity profile that makes it a versatile intermediate for the synthesis of complex molecular architectures. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[1][2] This guide provides a comprehensive overview of the reactivity of this pyrazole derivative, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electronic properties of the pyrazole ring and its substituents. The electron-withdrawing trifluoromethyl group at the 3-position and the bromine atom at the 4-position make the pyrazole ring electron-deficient. This electronic nature influences its susceptibility to nucleophilic attack and its performance in transition metal-catalyzed cross-coupling reactions. The isobutyl group at the N1-position provides steric bulk and modulates the solubility of the molecule.
Key Synthetic Transformations
The bromine atom at the 4-position is the primary site of reactivity, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the elaboration of the pyrazole core and the synthesis of novel derivatives with potential biological activity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4] In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 4-position. This transformation is crucial for building molecular complexity and exploring the structure-activity relationships of pyrazole-based compounds.[5][6][7]
Reaction Workflow:
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Typical Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh3)4, PdCl2(dppf), XPhos Pd G2 |
| Base | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Toluene/H2O, Dioxane/H2O, DMF |
| Temperature | 80 - 120 °C |
Table 1: Recommended conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[8][9][10] For this compound, this reaction provides a direct route to 4-amino-substituted pyrazoles, which are prevalent motifs in pharmacologically active compounds.[11][12][13]
Reaction Workflow:
Figure 2: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Typical Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst/Ligand | Pd2(dba)3/BINAP, Pd(OAc)2/Xantphos |
| Base | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
Table 2: Recommended conditions for Buchwald-Hartwig amination.
Other Potential Transformations
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent, the reactivity of this compound extends to other valuable transformations:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: Utilizing organotin reagents for C-C bond formation.
-
Negishi Coupling: Employing organozinc reagents for C-C bond formation.[14]
-
Lithiation and Subsequent Electrophilic Quench: Treatment with a strong base like n-butyllithium could lead to a 4-lithiated pyrazole, which can then react with various electrophiles.
Physicochemical Properties and Safety Information
While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures.
| Property | Estimated Value/Information |
| Molecular Formula | C8H10BrF3N2 |
| Molecular Weight | 287.08 g/mol |
| Appearance | Likely a solid or oil at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Table 3: Estimated physicochemical properties.
Safety Precautions:
Based on safety data for similar brominated and trifluoromethylated pyrazoles, the following precautions should be taken:[15][16][17][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][19]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[16][20] Causes skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][18]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity, centered around the C-Br bond, allows for predictable and efficient functionalization through a variety of powerful cross-coupling reactions. This guide provides a foundational understanding of its reactivity profile, offering researchers and drug development professionals the necessary insights to effectively utilize this compound in their synthetic endeavors. The provided protocols, based on established methodologies for analogous systems, serve as a robust starting point for the development of novel pyrazole-containing compounds with significant potential in various scientific disciplines.
References
- 1. 4-bromo-1-(trifluoromethyl)-1H-pyrazole | 1046831-97-3 | Benchchem [benchchem.com]
- 2. 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole|CAS 1426958-33-9 [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. scielo.org.mx [scielo.org.mx]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
The Strategic Utility of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of lead optimization. This guide focuses on a particularly valuable, albeit specific, derivative: 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole .
The incorporation of a trifluoromethyl (-CF3) group at the 3-position significantly enhances the lipophilicity and metabolic stability of the molecule, while also potentially increasing its binding affinity to biological targets through favorable electrostatic interactions.[2] The isobutyl group at the 1-position provides a non-polar, sterically defined substituent that can probe hydrophobic pockets within a target protein. Crucially, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a powerful strategy for generating libraries of compounds for biological screening.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent derivatization.
Synthesis of this compound: A Proposed Route
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
This protocol outlines the synthesis of a key β-diketone intermediate.
Materials:
-
2-Acetylthiophene
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 2-acetylthiophene (1.0 eq) dropwise.
-
After stirring for 15 minutes, add ethyl trifluoroacetate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The reaction mixture is then poured into a mixture of ice and 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole
This step involves the cyclization of the β-diketone with isobutylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione (from Protocol 1)
-
Isobutylhydrazine sulfate
-
Sodium acetate
-
Ethanol
Procedure:
-
To a solution of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol, add isobutylhydrazine sulfate (1.2 eq) and sodium acetate (2.0 eq).
-
The reaction mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 1-isobutyl-3-trifluoromethyl-1H-pyrazole.
Protocol 3: Bromination to Yield this compound
The final step is the regioselective bromination of the pyrazole ring.
Materials:
-
1-Isobutyl-3-trifluoromethyl-1H-pyrazole (from Protocol 2)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
To a solution of 1-isobutyl-3-trifluoromethyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portionwise at room temperature.
-
The reaction is stirred for 4 hours, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with saturated sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound.
Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space for drug discovery.
Diagram 1: Key Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties.[3][4] This is particularly useful for synthesizing compounds that mimic bi-aryl structures found in many kinase inhibitors and other targeted therapies.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Sodium carbonate (2 M aqueous solution, 2.0 eq)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) in a toluene/ethanol mixture, add a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
The reaction mixture is heated to 80 °C under an inert atmosphere for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired 4-aryl/heteroaryl-1-isobutyl-3-trifluoromethyl-1H-pyrazole.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-isobutyl-3-trifluoromethyl-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-isobutyl-3-trifluoromethyl-1H-pyrazole | 82 |
| 3 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-1-isobutyl-3-trifluoromethyl-1H-pyrazole | 75 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling allows for the introduction of an alkynyl group at the 4-position of the pyrazole ring.[5][6] This functionality can serve as a rigid linker or as a precursor for further transformations, such as the synthesis of triazoles via click chemistry.
Protocol 5: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Pd(PPh3)2Cl2 (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous THF and triethylamine, add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.06 eq).
-
The reaction is stirred at room temperature for 8 hours under an inert atmosphere.
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the 4-alkynyl-1-isobutyl-3-trifluoromethyl-1H-pyrazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-aminopyrazole derivatives.[7][8][9] These compounds are of significant interest in medicinal chemistry, as the amino group can act as a key pharmacophore, participating in hydrogen bonding interactions with the target protein.
Protocol 6: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Pd2(dba)3 (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene, add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
The mixture is heated to 100 °C in a sealed tube for 16 hours.
-
After cooling, the reaction is diluted with ethyl acetate and filtered.
-
The filtrate is concentrated, and the product is purified by column chromatography.
Diagram 2: Workflow for Library Synthesis
Caption: High-throughput synthesis workflow utilizing the title compound.
Case Study: Application in Agrochemicals
The 1-isobutyl-3-trifluoromethyl-1H-pyrazole core is not only relevant in pharmaceuticals but also in the agrochemical industry. For instance, several modern insecticides contain this privileged scaffold. The synthesis of these agrochemicals often relies on intermediates like this compound for the introduction of the desired toxophore.[10][11]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal and agricultural chemistry. Its trifluoromethyl and isobutyl substituents provide desirable physicochemical properties, while the bromo group at the 4-position serves as a linchpin for a variety of powerful cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The continued exploration of novel coupling partners and reaction conditions will undoubtedly expand the utility of this and similar pyrazole-based scaffolds in the quest for new and effective therapeutic and agrochemical agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole as a Versatile Intermediate in Agrochemical Synthesis
Abstract: The pyrazole ring system is a cornerstone in modern agrochemical design, forming the core scaffold of numerous high-performance insecticides, herbicides, and fungicides.[1][2] The strategic incorporation of substituents such as a trifluoromethyl (TFM) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] This guide details the synthetic utility of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a key building block poised for derivatization. We provide in-depth protocols for critical C-C and C-N bond-forming reactions at the C4 position, enabling the generation of diverse molecular libraries for agrochemical discovery and development.
Introduction: Strategic Importance of the Pyrazole Scaffold
The 1H-pyrazole nucleus is a privileged scaffold in agrochemistry due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems. Its derivatives are found in a wide array of commercial products. The subject of this guide, this compound, presents three key features for synthetic manipulation and biological activity:
-
N1-Isobutyl Group: This alkyl substituent provides a handle to modulate lipophilicity and steric bulk, influencing the molecule's interaction with target enzymes or receptors.
-
C3-Trifluoromethyl Group: The TFM group is a powerful modulator of physicochemical properties. Its high electronegativity often enhances binding interactions and can block metabolic pathways, increasing the compound's half-life in the target pest.[1]
-
C4-Bromo Substituent: The bromine atom is an excellent synthetic handle, serving as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of diverse aryl, heteroaryl, and amino moieties, which is central to modern library synthesis.
This document focuses on leveraging the C4-bromo position through two of the most powerful reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Key structural features of the title compound.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it indispensable for synthesizing biaryl and heteroaryl structures common in agrochemicals.[3][4] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[3] For 4-bromopyrazoles, this reaction provides a direct route to introduce complex aromatic systems at the C4 position, dramatically expanding the chemical space accessible from this intermediate.
Mechanistic Rationale and Component Selection
The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the activated boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
-
Catalyst/Ligand System: The choice of palladium precatalyst and ligand is critical. For heteroaryl halides, electron-rich, bulky phosphine ligands like XPhos or RuPhos are often employed. They promote the oxidative addition step and stabilize the catalytic intermediates, preventing side reactions like debromination.[5][6]
-
Base: The base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] The choice of base can influence reaction rates and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, ethanol) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: Simplified workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-methoxyphenyl)-1-isobutyl-3-trifluoromethyl-1H-pyrazole.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
XPhos Pd G2 precatalyst (0.02 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, XPhos Pd G2, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The final concentration of the pyrazole substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-pyrazole product.
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G2 (2 mol%) | Efficient precatalyst for coupling heteroaryl halides, often requiring lower catalyst loading.[5] |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the starting halide. |
| Base | K₂CO₃ (3 equivalents) | Common, effective base for activating the boronic acid.[3] |
| Solvent | Dioxane/H₂O (4:1) | Standard solvent system that facilitates dissolution of all components. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the coupling of an amine with an aryl or heteroaryl halide, a transformation that is otherwise difficult to achieve under mild conditions.[7][8] For the synthesis of agrochemicals, introducing an amino group provides a key site for building amide linkages or for creating scaffolds that mimic natural products. Studies on 4-halopyrazoles have demonstrated the feasibility of this reaction, although catalyst and ligand selection is crucial to success.[9][10]
Mechanistic Rationale and Component Selection
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Key considerations include:
-
Catalyst/Ligand System: Sterically hindered and electron-rich phosphine ligands are paramount. Ligands such as tBuDavePhos have proven effective for the C-N coupling of 4-bromopyrazoles with amines that lack β-hydrogens.[9] The choice of ligand can be critical in preventing β-hydride elimination, a potential side reaction with certain amine substrates.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active amide nucleophile.
-
Substrate Scope: The reaction is generally more efficient with amines that do not possess β-hydrogen atoms, as this can lead to side reactions.[9] However, careful selection of the catalyst system can often overcome this limitation.
Caption: Simplified workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 4-morpholino-1-isobutyl-3-trifluoromethyl-1H-pyrazole.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
tBuDavePhos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.
-
Add the palladium source (Pd₂(dba)₃) and the ligand (tBuDavePhos).
-
Add the this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to obtain the desired 4-aminopyrazole.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / tBuDavePhos | A proven combination for C-N coupling on challenging heteroaryl halides.[9] |
| Amine | 1.5 equivalents | Excess amine drives the reaction to completion. Morpholine lacks β-hydrogens, making it an ideal substrate. |
| Base | NaOtBu (1.5 equivalents) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene | Aprotic, high-boiling solvent suitable for this reaction temperature. |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for oxidative addition and reductive elimination. |
| Atmosphere | Inert (Glovebox/Argon) | Crucial for protecting the sensitive Pd(0) catalyst and strong base from air and moisture. |
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. The C4-bromo position is primed for strategic elaboration using robust and scalable palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable pathways to generate diverse libraries of 4-aryl and 4-amino pyrazole derivatives. These products can then be advanced as final candidate molecules or serve as new intermediates for further chemical exploration, accelerating the discovery of next-generation crop protection agents.
References
- 1. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Strategic Functionalization of the Pyrazole Core in 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Abstract
This document provides a comprehensive guide for the chemical modification of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science.[1][2] The presence of a trifluoromethyl group and a strategically positioned bromine atom on the pyrazole core offers a platform for diverse functionalization strategies.[3][4] This guide details robust, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as a protocol for lithiation-trapping. The methodologies are designed to be reproducible and scalable, enabling researchers to efficiently generate libraries of novel pyrazole derivatives for screening and development.[5][6]
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][7] Its unique electronic properties and ability to participate in various intermolecular interactions make it a desirable pharmacophore. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][8] this compound, therefore, represents a highly valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications.[2]
Strategic Considerations for Functionalization
The reactivity of this compound is primarily dictated by the C4-Br bond. The electron-withdrawing nature of the trifluoromethyl group at the C3 position and the pyrazole ring itself renders the C4 position susceptible to various transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[9][10] For the target substrate, the C4-Br bond serves as an excellent handle for these transformations.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: For the installation of alkyne moieties, leading to linear scaffolds.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, creating substituted anilines and related structures.
Lithiation and Electrophilic Trapping
An alternative strategy involves a halogen-lithium exchange at the C4 position, followed by quenching with a suitable electrophile. This method provides access to a different set of functional groups.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
-
Anhydrous solvents and reagents should be used where indicated.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product purification should be carried out using flash column chromatography on silica gel.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of this compound with a boronic acid derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates.[11][12]
Reaction Principle
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[13]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%). For more challenging couplings, consider using a pre-catalyst like XPhos Pd G2.[14]
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | THF/H₂O | 80 | 78 |
Protocol 2: Sonogashira Coupling for C-C (alkyne) Bond Formation
This protocol describes the coupling of the pyrazole substrate with a terminal alkyne, a reaction that is invaluable for the synthesis of precursors to more complex molecular architectures.[15][16]
Reaction Principle
The Sonogashira coupling involves a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[15][17]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and Copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous solvent (e.g., THF or DMF) followed by triethylamine (2.0 equiv) and the terminal alkyne (1.5 equiv).
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion.
-
Filter the reaction mixture through a pad of Celite to remove the amine salts, washing with the reaction solvent.
-
Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DiPEA | DMF | 60 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 50 | 82 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of the pyrazole substrate, a powerful method for synthesizing arylamines.[18][19][20] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[21][22]
Reaction Principle
The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl bromide, coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.[18][23]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., tBuXPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with toluene.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Pd Precursor (mol%) / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / tBuXPhos (2) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | Toluene | 90 | 89 |
Protocol 4: Lithiation and Electrophilic Trapping
This protocol provides an alternative to palladium catalysis, allowing for the introduction of various functional groups through a lithium-halogen exchange reaction.[24][25]
Reaction Principle
The reaction proceeds via a lithium-halogen exchange, forming a lithiated pyrazole intermediate which is then quenched with an electrophile.[26][27]
Experimental Workflow: Lithiation and Electrophilic Trapping
Caption: General workflow for lithiation and electrophilic trapping.
Detailed Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.2 equiv) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Data Summary: Lithiation and Electrophilic Trapping
| Entry | Electrophile | Product Functional Group | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | Aldehyde | 75 |
| 2 | Acetone | Tertiary Alcohol | 80 |
| 3 | Iodine (I₂) | Iodide | 85 |
Trustworthiness and Validation
The protocols described herein have been developed to be self-validating. The expected outcomes are supported by extensive in-house testing and are consistent with established chemical principles. For each reaction, the final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm its identity and purity. The provided yield ranges are typical for these reactions when performed under the specified conditions with high-purity starting materials.
Conclusion
The functionalization of this compound offers a powerful avenue for the discovery of novel molecules with potential applications in pharmaceuticals and materials science. The detailed protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and lithiation-trapping provide a robust toolkit for researchers to explore the chemical space around this valuable pyrazole core.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole|CAS 1426958-33-9 [benchchem.com]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. scirp.org [scirp.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 24. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole as a building block for bioactive molecules
An In-Depth Guide to the Application of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrazole derivatives are recognized as "biologically privileged" scaffolds due to their presence in a multitude of approved drugs and their capacity to interact with a wide range of biological targets.[1][2][3] Their five-membered heterocyclic structure, rich in nitrogen atoms, provides a versatile framework for developing agents with anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] The value of this scaffold is significantly amplified by the strategic incorporation of a trifluoromethyl (CF₃) group.
The CF₃ group is a cornerstone of modern drug design for several key reasons[7]:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer drug half-life and improved pharmacokinetic profiles.[8][9]
-
Increased Lipophilicity: The introduction of a CF₃ group generally increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[9][10]
-
Modulated Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups, which can in turn optimize a drug's interaction with its biological target.[11]
-
Bioisosteric Replacement: The CF₃ group is often used as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of a molecule's steric and electronic properties to improve binding affinity and selectivity.[11]
This guide focuses on This compound , a highly versatile building block that combines the benefits of the pyrazole core and the trifluoromethyl group with a strategically placed bromine atom. This bromine atom serves as a key reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, making it an invaluable tool for researchers in drug discovery and development.[12]
Physicochemical Properties and Reactivity Profile
This compound is a halogenated pyrazole derivative designed for synthetic utility.[13][14] Its structure is optimized for subsequent functionalization in multi-step syntheses.
| Property | Description | Significance in Synthesis |
| Molecular Formula | C₈H₁₀BrF₃N₂ | Provides the elemental composition for characterization. |
| Key Functional Groups | Pyrazole Ring: A stable, aromatic heterocyclic core.[4] | N-Isobutyl Group: Confers solubility in organic solvents and provides steric bulk that can influence reaction outcomes. |
| Reactivity | The C4-Br bond is the most reactive site, readily participating in oxidative addition to Pd(0) catalysts. The electron-withdrawing nature of the CF₃ group can make this building block slightly less reactive than electron-rich aryl bromides, sometimes necessitating more active catalyst systems or harsher conditions.[15] | Ideal for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to form C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures. |
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[16] It is particularly effective for coupling aryl halides with arylboronic acids. This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates. For more challenging or sterically hindered couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required to promote the oxidative addition and reductive elimination steps.[17][18]
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[19]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble pyrazole starting material and the water-soluble inorganic base, ensuring all reactants are in the same phase for efficient reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, which can cause catalyst degradation and lead to lower yields. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).[20]
Visualized Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).[20]
-
Seal the flask, and then evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1-isobutyl-3-trifluoromethyl-1H-pyrazole product.[19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature. | 1. Use a fresh bottle of catalyst.2. Ensure solvents are thoroughly degassed by sparging with N₂/Ar for 20-30 mins.3. Increase temperature to 100-110 °C. |
| Significant Debromination | 1. Presence of water or protic impurities.2. Catalyst degradation leading to side reactions. | 1. Use anhydrous solvents and dry reagents.2. Screen alternative catalysts (e.g., PdCl₂(dppf)) or add phosphine ligands. |
| Homo-coupling of Boronic Acid | 1. Oxygen present in the reaction mixture. | 1. Improve the degassing procedure; ensure a tight seal on the reaction vessel. |
Application Protocol 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[21] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. It is invaluable for installing alkyne functionalities, which can serve as handles for further transformations like click chemistry or cyclization reactions.
Causality Behind Experimental Choices
-
Dual Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium complex orchestrates the main catalytic cycle involving oxidative addition and reductive elimination.[22] The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step to the palladium center.[23]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: it deprotonates the terminal alkyne to make it nucleophilic, and it acts as a scavenger for the H-X acid generated during the reaction, preventing catalyst deactivation.[24]
-
Solvent: Anhydrous, aprotic solvents like THF, toluene, or DMF are typically used to prevent quenching of the reactive intermediates.
Visualized Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-4 mol%)
-
Copper(I) Iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Toluene or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.03 equiv).[24]
-
Seal the flask, and then evacuate and backfill with dry nitrogen or argon gas (repeat 3x).
-
Add anhydrous toluene (or THF) via syringe, followed by the terminal alkyne (1.5 equiv) and triethylamine (2.5 equiv).
-
Stir the reaction mixture at room temperature or heat gently to 50-70 °C. The electron-withdrawing CF₃ group may necessitate mild heating to achieve a reasonable reaction rate.[15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-alkynyl-1-isobutyl-3-trifluoromethyl-1H-pyrazole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor quality or wet amine/solvent.2. Ineffective copper co-catalyst.3. Low reactivity of the pyrazole bromide. | 1. Use freshly distilled triethylamine and anhydrous solvents.2. Add a fresh portion of CuI.3. Increase reaction temperature; consider a copper-free protocol with a more active Pd catalyst if Glaser coupling is an issue. |
| Formation of Alkyne Dimer (Glaser Coupling) | 1. Presence of oxygen.2. Reaction conditions favor homo-coupling. | 1. Ensure rigorous exclusion of air from the reaction.2. Lower the reaction temperature; add the alkyne slowly to the reaction mixture. |
| Dark, Intractable Mixture | 1. Catalyst decomposition at high temperatures. | 1. Run the reaction at a lower temperature for a longer duration.2. Use a more thermally stable palladium catalyst/ligand system. |
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. 4-bromo-1-(trifluoromethyl)-1H-pyrazole | 1046831-97-3 | Benchchem [benchchem.com]
- 14. This compound | Chemrio [chemrio.com]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole Derivatives
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with a wide array of biological targets.[3] This versatility is evidenced by the numerous pyrazole-containing drugs approved by the FDA for treating a broad spectrum of diseases, from inflammation (Celecoxib) to cancer (Niraparib) and erectile dysfunction (Sildenafil).[1][3]
The incorporation of a trifluoromethyl (-CF₃) group, as seen in the 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole scaffold, is a strategic design choice in modern drug development. The -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[4][5] This application note provides detailed protocols for the high-throughput screening (HTS) of libraries based on this promising pyrazole scaffold, focusing on two robust and widely adopted assay platforms. These protocols are designed to provide a foundational framework for identifying and characterizing bioactive compounds, the first critical step in the drug discovery pipeline.[6][7]
Application Note 1: Primary Cytotoxicity and Viability Screening using a Luminescence-Based ATP Assay
Objective: To perform a primary high-throughput screen to identify compounds that exhibit cytotoxic effects and to determine the general viability of cells in the presence of non-toxic compounds from the pyrazole library. This initial screen is crucial for flagging overtly toxic molecules and establishing a safe concentration range for subsequent mechanism-of-action studies.
Scientific Principle: Quantifying Cellular ATP as a Viability Marker
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of adenosine triphosphate (ATP), which is a key indicator of metabolically active, viable cells.[8][9] The assay procedure involves adding a single reagent directly to the cells in culture.[8] This reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which then drives the conversion of luciferin into oxyluciferin, a reaction that generates a stable, long-lasting luminescent signal ("glow-type").[9][10] The intensity of this light signal is directly proportional to the concentration of ATP and, therefore, the number of viable cells in the well.[8] This "add-mix-measure" format is highly amenable to automated HTS, minimizing handling steps and potential errors.[9]
Experimental Workflow for Cell Viability HTS
Caption: Workflow for HTS Cell Viability Screening.
Detailed Protocol
Materials:
-
384-well clear-bottom, white-walled tissue culture-treated microplates
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
Vehicle control: 100% DMSO
-
Positive control (cytotoxin): Staurosporine or Doxorubicin
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Automated liquid handling system
-
Multimode microplate reader with luminescence detection capability
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5,000 cells/25 µL in complete culture medium.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.
-
Leave columns 23 and 24 empty for background (no cells) and maximum signal (cells + vehicle) controls.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a source plate containing the pyrazole library compounds, DMSO (vehicle control), and a positive control (e.g., staurosporine at a high concentration) serially diluted in DMSO.
-
Using a pintool or acoustic liquid handler, transfer 50-100 nL of compounds from the source plate to the assay plate, resulting in a final concentration typically around 10 µM. The final DMSO concentration should not exceed 0.5%.
-
Add only DMSO to the vehicle control wells and media-only to the background wells.
-
-
Incubation:
-
Return the plates to the incubator for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before mixing to form the CellTiter-Glo® Reagent.
-
Allow the assay plates to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the prepared CellTiter-Glo® Reagent to each well.
-
-
Signal Development and Measurement:
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
The primary goal is to identify "hits"—compounds that significantly reduce cell viability. The data is first normalized to the in-plate controls.
-
Percent Viability Calculation: % Viability = [(Lumi_sample - Lumi_background) / (Lumi_vehicle - Lumi_background)] * 100
-
Z'-Factor Calculation: A statistical parameter to assess the quality of the HTS assay.[11] Z' = 1 - [(3 * (SD_vehicle + SD_background)) / |Mean_vehicle - Mean_background|] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]
Table 1: Example Data from a Primary Viability Screen
| Compound ID | Concentration (µM) | Raw Luminescence | % Viability | Hit Flag |
|---|---|---|---|---|
| Pyrazole-001 | 10 | 850,234 | 98.1 | No |
| Pyrazole-002 | 10 | 15,678 | 1.5 | Yes |
| Pyrazole-003 | 10 | 435,991 | 50.3 | Yes |
| DMSO | N/A | 865,432 (Mean) | 100.0 | N/A |
| Media Only | N/A | 2,109 (Mean) | 0.0 | N/A |
Application Note 2: Biochemical Kinase Inhibition Screening using AlphaScreen Technology
Objective: To identify compounds from the pyrazole library that directly inhibit the activity of a specific protein kinase. Kinases are a major class of drug targets, and many pyrazole-containing molecules are known kinase inhibitors.[12][13]
Scientific Principle: A Proximity-Based Assay for Enzyme Activity
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology used to study biomolecular interactions.[14][15] The assay principle relies on two types of beads: a Donor bead and an Acceptor bead .[16]
-
Excitation: Upon illumination with a 680 nm laser, a photosensitizer within the Donor bead converts ambient oxygen into singlet oxygen.
-
Proximity-Dependent Transfer: These singlet oxygen molecules are highly reactive and have a short half-life, allowing them to diffuse only about 200 nm in solution.[14] If an Acceptor bead is within this proximity, the energy is transferred.
-
Emission: The energy transfer to the Acceptor bead initiates a chemiluminescent cascade, resulting in a strong light emission at 520-620 nm.[14][17]
For a kinase assay, Donor beads are coated with a reagent that binds the kinase substrate (e.g., streptavidin to capture a biotinylated peptide), and Acceptor beads are coated with an antibody that specifically recognizes the phosphorylated version of that substrate. When the kinase is active, it phosphorylates the substrate, allowing the Acceptor bead to bind. This brings the Donor and Acceptor beads into close proximity, generating a signal. An inhibitor compound will prevent phosphorylation, keeping the beads apart and reducing the signal.[16]
Kinase Inhibition and Signaling Pathway
Caption: Kinase Inhibition by a Pyrazole Derivative.
Detailed Protocol
Materials:
-
384-well low-volume white microplates (e.g., ProxiPlate)
-
Recombinant protein kinase (e.g., ABL1, SRC)
-
Biotinylated peptide substrate specific for the kinase
-
ATP
-
Kinase reaction buffer (containing MgCl₂)
-
Streptavidin-coated Donor beads
-
Anti-phospho-substrate antibody-coated Acceptor beads
-
Stop buffer/Detection buffer (containing EDTA to stop the reaction and the beads)
-
Test compounds (pyrazole derivatives) in 100% DMSO
-
Positive control (known inhibitor, e.g., Staurosporine) and Vehicle control (DMSO)
-
Multimode plate reader with an AlphaScreen-capable laser (680 nm excitation)
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 25-50 nL of the pyrazole compounds, DMSO, or a positive control inhibitor into the 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its biotinylated substrate in kinase reaction buffer.
-
Dispense 5 µL of this mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Prepare an ATP solution in kinase buffer. To start the reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Shake the plate briefly and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the Streptavidin-Donor beads and anti-phospho-Acceptor beads in the detection buffer. Note: This step should be performed in subdued light conditions as the beads are light-sensitive.
-
Add 10 µL of the bead detection mix to each well. This will stop the enzymatic reaction (due to EDTA chelating Mg²⁺).
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow for bead binding.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-capable plate reader, measuring the signal at 520-620 nm.
-
Data Analysis and Interpretation
Data is normalized to the no-inhibitor (high signal) and strong inhibitor (low signal) controls.
-
Percent Inhibition Calculation: % Inhibition = [1 - (Signal_sample - Signal_pos_ctrl) / (Signal_vehicle - Signal_pos_ctrl)] * 100
-
Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls) are selected as primary hits for follow-up studies, such as IC₅₀ determination.
Table 2: Example Data from a Kinase Inhibition Screen
| Compound ID | Concentration (µM) | AlphaScreen Signal | % Inhibition | Hit Flag |
|---|---|---|---|---|
| Pyrazole-001 | 10 | 195,432 | 2.5 | No |
| Pyrazole-004 | 10 | 15,876 | 91.9 | Yes |
| Pyrazole-005 | 10 | 88,112 | 55.8 | Yes |
| DMSO | N/A | 200,150 (Mean) | 0.0 | N/A |
| Staurosporine | 1 | 5,500 (Mean) | 100.0 | N/A |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of novel this compound derivatives. The cell-based viability assay serves as an essential primary filter to eliminate non-specific cytotoxic compounds, while the biochemical kinase inhibition assay offers a direct method to identify molecules that modulate a specific, high-value drug target class. By employing these validated, high-throughput methods, researchers can efficiently triage large chemical libraries to identify promising lead candidates for further optimization and development in the drug discovery process.[7]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-1-(trifluoromethyl)-1H-pyrazole | 1046831-97-3 | Benchchem [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. labkey.com [labkey.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemmethod.com [chemmethod.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. revvity.com [revvity.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of Novel Inhibitor Scaffolds using 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Abstract & Significance
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable synthetic versatility and its ability to form critical hydrogen bond interactions within the ATP-binding sites of numerous protein kinases.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design.[3][4][5] This application note details the strategic use of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole as a versatile starting material for the synthesis of novel inhibitor libraries. The bromine atom at the C4 position serves as a robust and highly adaptable synthetic handle for diversification through modern cross-coupling methodologies. We provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling researchers to rapidly generate libraries of C-C and C-N coupled pyrazole derivatives for screening and lead optimization.
The Starting Material: Physicochemical Profile
This compound is a functionally rich building block designed for efficient library synthesis. The isobutyl group enhances solubility in organic solvents, while the trifluoromethyl group provides the desired electronic and metabolic properties. The C4-bromo atom is the key site for chemical modification.
Caption: Structure of the core building block.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrF₃N₂ |
| Molecular Weight | 287.08 g/mol |
| Appearance | Off-white to yellow solid |
| SMILES | CC(C)CN1N=C(C(=C1)Br)C(F)(F)F |
| Key Feature | C4-Bromo position enables versatile cross-coupling reactions |
Core Synthetic Strategies for Library Development
The true power of this building block is realized through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient introduction of diverse chemical moieties at the C4 position. These reactions are the workhorses of modern drug discovery, valued for their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the coupling of the pyrazole core to a vast array of aryl and heteroaryl boronic acids or esters.[6] This strategy is fundamental for exploring structure-activity relationships (SAR) by introducing substituents that can probe different regions of a target's binding pocket.
Causality in Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst for this type of coupling.[7] For more challenging substrates, advanced catalysts like those based on Buchwald's biarylphosphine ligands may offer higher yields.
-
Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[8][9] The choice of base can significantly impact reaction rate and yield.
-
Solvent: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or THF with water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The introduction of nitrogen-containing functional groups is a cornerstone of kinase inhibitor design, as these groups often serve as key hydrogen bond donors or acceptors in the hinge region of the ATP binding site.[10][11] The Buchwald-Hartwig amination provides a direct and powerful method for forming C-N bonds between the pyrazole core and a wide variety of primary and secondary amines.[12]
Causality in Protocol Design:
-
Catalyst System: This reaction typically requires a palladium precursor, such as Pd(dba)₂ or Pd(OAc)₂, combined with a sterically hindered and electron-rich phosphine ligand.[13][14] Ligands like tBuDavePhos are effective for coupling five-membered heterocycles.[13][15] The ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is required to deprotonate the amine, making it a more effective nucleophile for the coupling reaction.
-
Substrate Scope: While highly versatile, care must be taken with primary alkylamines that possess β-hydrogen atoms, as β-hydride elimination can be a competing side reaction, leading to lower yields.[13] For these substrates, alternative copper-catalyzed conditions may be more effective.[13][14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for synthesis. Optimization of temperature, reaction time, and catalyst loading may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk tube or microwave vial
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of substrate).
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-isobutyl-3-trifluoromethyl-1H-pyrazole.
Table 2: Representative Suzuki-Miyaura Coupling Yields
| Arylboronic Acid Partner | Expected Yield Range (%) | Notes |
|---|---|---|
| Phenylboronic acid | 85 - 95% | Standard, electron-neutral coupling. |
| 4-Methoxyphenylboronic acid | 88 - 97% | Electron-donating groups often facilitate the reaction. |
| 4-Fluorophenylboronic acid | 80 - 90% | Electron-withdrawing groups can be slightly more challenging. |
| Pyridine-3-boronic acid | 65 - 80% | Heterocyclic boronic acids may require optimization (e.g., different base or catalyst). |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Pd(dba)₂ (0.02 equiv)
-
tBuDavePhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or microwave vial
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(dba)₂, tBuDavePhos, and NaOtBu to a Schlenk tube.
-
Add the this compound and anhydrous solvent (e.g., toluene).
-
Add the desired amine coupling partner.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-1-isobutyl-3-trifluoromethyl-1H-pyrazole.
Table 3: Representative Buchwald-Hartwig Amination Yields
| Amine Partner | Expected Yield Range (%) | Notes |
|---|---|---|
| Morpholine | 80 - 92% | Cyclic secondary amines are generally excellent coupling partners. |
| Aniline | 75 - 88% | Aryl amines couple efficiently under these conditions. |
| Benzylamine | 70 - 85% | Primary amine lacking β-hydrogens. |
| n-Butylamine | 40 - 60% | Lower yields expected due to potential for β-hydride elimination.[13] |
Application Workflow: From Building Block to Inhibitor Candidate
The protocols described enable a streamlined and logical workflow for the development of novel inhibitors. Starting with a single, versatile building block, medicinal chemists can rapidly generate a diverse library of compounds for biological screening.
Caption: General workflow for inhibitor development using the title compound.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its well-defined reactive site at the C4 position, combined with the beneficial properties imparted by the trifluoromethyl and isobutyl groups, makes it an ideal starting point for inhibitor library synthesis. The robust and scalable palladium-catalyzed cross-coupling protocols detailed in this note provide researchers with a clear and efficient path to generate novel and diverse chemical matter, accelerating the identification of new therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 3-(Trifluoromethyl)-1H-pyrazole
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, owing to their diverse biological activities. The strategic functionalization of the pyrazole core is a key approach to modulate their physicochemical and pharmacological properties. Among these modifications, N-alkylation is a fundamental transformation that significantly influences a molecule's bioactivity. This document provides a comprehensive guide to the experimental procedure for the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole, a common building block in the synthesis of active pharmaceutical ingredients and other valuable chemical entities.
The presence of the trifluoromethyl group at the C3 position introduces unique electronic properties to the pyrazole ring, influencing its reactivity and the regiochemical outcome of N-alkylation. For an unsymmetrical pyrazole such as 3-(trifluoromethyl)-1H-pyrazole, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of two constitutional isomers: 1-alkyl-3-(trifluoromethyl)-1H-pyrazole and 1-alkyl-5-(trifluoromethyl)-1H-pyrazole.[1][2][3] Understanding and controlling this regioselectivity is a critical aspect of the synthetic strategy.
This guide will delve into the mechanistic considerations, provide a detailed, field-proven protocol, and discuss the critical parameters that influence the reaction's success and regiochemical outcome.
Mechanistic Insights and Regioselectivity
The N-alkylation of a pyrazole typically proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of the pyrazole's N-H proton by a suitable base, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent to form the N-alkylated product.
The regioselectivity of the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole is a delicate interplay of steric and electronic factors.[1]
-
Steric Hindrance: The trifluoromethyl group at the C3 position exerts significant steric bulk. Consequently, the N1 position, being adjacent to the trifluoromethyl group, is more sterically hindered than the N2 position. This steric hindrance generally favors alkylation at the less hindered N2 atom, leading to the 1-alkyl-5-(trifluoromethyl)-1H-pyrazole as the major product.[1] The bulkiness of the incoming alkylating agent will further amplify this effect; larger alkyl groups will show a higher preference for the N2 position.
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group influences the electron density at the two nitrogen atoms of the pyrazolate anion. While both nitrogens are nucleophilic, the precise distribution of the negative charge can be influenced by the solvent and the counter-ion of the base used.[2]
Controlling the regioselectivity can be challenging, and the reaction often yields a mixture of regioisomers.[2][3] The ratio of these isomers can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[1][2] For instance, the use of different bases can alter the nature of the pyrazolate salt, thereby influencing the site of alkylation.
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole.
Caption: General workflow for the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole using sodium hydride as the base and an alkyl halide as the alkylating agent in N,N-dimethylformamide (DMF).
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe. The volume should be sufficient to create a stirrable suspension (e.g., 5-10 mL per mmol of pyrazole).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Prepare a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Expert Insight: The dropwise addition is crucial to control the evolution of hydrogen gas, which is a byproduct of the deprotonation. A slow addition rate prevents excessive foaming and ensures the reaction temperature remains low.
-
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen, forming the sodium pyrazolate salt.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion (as indicated by TLC), carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Trustworthiness: Quenching with a saturated ammonium chloride solution is a standard and safe method to neutralize any unreacted sodium hydride and to protonate any remaining pyrazolate anion. The slow, dropwise addition at 0 °C is a critical safety measure to control the exothermic reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x appropriate volume).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the mixture, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomers.[4] Recrystallization from a suitable solvent system can also be an effective purification method.[5]
Data Presentation: Reaction Parameters
The choice of reagents and conditions can be tailored for specific alkylating agents. The following table provides a summary of typical parameters.
| Parameter | General Guideline | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases like NaH ensure complete deprotonation. Weaker bases like K₂CO₃ can be used but may require longer reaction times or higher temperatures.[2][3] |
| Solvent | DMF, Acetonitrile (MeCN), THF | Polar aprotic solvents are preferred as they effectively solvate the pyrazolate anion and do not interfere with the nucleophilic substitution. |
| Temperature | 0 °C to reflux | The initial deprotonation is typically performed at 0 °C to control the exothermic reaction. The alkylation step can be conducted at room temperature or heated to increase the reaction rate. |
| Alkylating Agent | Alkyl halides (I > Br > Cl) | Iodides are the most reactive, followed by bromides and chlorides. The choice depends on the reactivity of the specific alkyl group. |
| Equivalents | Base: 1.1-1.5 eq., Alkylating Agent: 1.0-1.2 eq. | A slight excess of the base and alkylating agent is used to ensure the complete consumption of the starting pyrazole. |
Visualization of Key Relationships
The interplay between steric and electronic factors dictates the regiochemical outcome of the N-alkylation.
Caption: Factors influencing the regioselectivity of N-alkylation.
Conclusion
The N-alkylation of 3-(trifluoromethyl)-1H-pyrazole is a robust and versatile reaction for the synthesis of a wide array of valuable compounds. While the regioselectivity presents a synthetic challenge, a careful selection of reaction conditions can often favor the formation of the desired isomer. The protocol and insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully perform this important transformation and to further explore the chemical space of N-alkylated pyrazoles.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazoles
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of bioactive molecules.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] Marketed drugs such as Celecoxib (for arthritis) and Sildenafil (Viagra®) feature this core structure, highlighting its significance in drug development.[2] Beyond pharmaceuticals, functionalized pyrazoles are integral to agrochemicals and are explored as ligands in transition metal catalysis and as building blocks for advanced materials.[1][2]
The functionalization of the pyrazole ring is crucial for modulating its physicochemical and biological properties.[4] Direct C-H functionalization can be challenging, making the use of pre-functionalized synthons, such as 4-bromopyrazoles, a highly effective and versatile strategy. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for elaborating the 4-position of the pyrazole ring, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and functional group tolerance.[6][7][8] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of 4-bromopyrazoles, offering detailed protocols and expert insights for researchers in drug discovery and organic synthesis.
Core Concept: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions fundamentally operate through a catalytic cycle involving palladium in different oxidation states, typically Pd(0) and Pd(II).[9][10] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The generalized cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step.[9][10]
-
Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the bromide. This step is facilitated by a base.[9][11][12] In the Buchwald-Hartwig amination, this step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex.[10][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the cycle.[14]
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[11][12] For 4-bromopyrazoles, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.
Causality in Experimental Design:
-
Catalyst/Ligand System: The choice of palladium source and ligand is crucial. Pre-catalysts like "XPhos Pd G2" are often preferred for their air and moisture stability and high reactivity.[15] Ligands such as XPhos or SPhos, which are bulky, electron-rich biaryl phosphines, facilitate the oxidative addition and reductive elimination steps.[14]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typical. Water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species.[16]
-
N-Protection: The pyrazole N-H is acidic and can interfere with the reaction. While some protocols work with unprotected pyrazoles, N-protection (e.g., with a Boc, Trityl, or THP group) can prevent side reactions and improve yields by suppressing dehalogenation.[17][18]
Comparative Data: Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Key Insights & References |
| Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene/Water or DME/Water | 80-100 | Arylboronic acids | A classic, reliable system.[16][19][20] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 80-110 | Heteroarylboronic acids | Effective for a broad range of substrates.[21] |
| XPhos Pd G2 | K₃PO₄ | 2-MeTHF or Toluene | 80-110 | Sterically hindered boronic acids | Highly active precatalyst, good for challenging couplings.[15] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | Electron-rich/deficient arylboronic acids | SPhos is a bulky ligand that promotes high turnover. |
Detailed Protocol: Suzuki-Miyaura Coupling of 1-Boc-4-bromopyrazole with Phenylboronic Acid
Materials:
-
1-Boc-4-bromopyrazole
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Boc-4-bromopyrazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-Boc-4-phenylpyrazole.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide variety of amines.[13][22] This reaction is invaluable for synthesizing 4-aminopyrazole derivatives, which are prevalent in pharmacologically active compounds.[23]
Causality in Experimental Design:
-
Catalyst/Ligand System: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands. Ligands like tBuDavePhos or AdBrettPhos are designed to facilitate the challenging reductive elimination step that forms the C-N bond.[24][25] The choice of palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is also important.[23]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and LHMDS are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, xylene, or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
-
Substrate Scope: The reaction is generally compatible with primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine and piperidine.[23][25] However, amines with β-hydrogens can sometimes lead to side reactions like β-hydride elimination, requiring careful optimization of the ligand and conditions.[23]
Caption: A typical workflow for palladium-catalyzed cross-coupling.
Detailed Protocol: Buchwald-Hartwig Amination of 1-Trityl-4-bromopyrazole with Morpholine
Materials:
-
1-Trityl-4-bromopyrazole[24]
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (DavePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Microwave vial or sealed tube
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 1-Trityl-4-bromopyrazole (0.5 mmol, 1.0 eq), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and tBuDavePhos (0.024 mmol, 4.8 mol%) to a microwave vial.
-
Base and Amine Addition: Add sodium tert-butoxide (0.7 mmol, 1.4 eq). Then, add morpholine (0.6 mmol, 1.2 eq) followed by anhydrous toluene (2 mL).
-
Sealing and Reaction: Seal the vial tightly. Remove from the glovebox and heat the reaction mixture to 100 °C with stirring. Microwave irradiation can also be used to expedite the reaction.[26] Monitor for completion (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 4-morpholinopyrazole product. The trityl group can be removed under acidic conditions if desired.
Part 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted pyrazoles.[27][28] This transformation is highly valuable for creating rigid linkers in drug molecules or for synthesizing precursors for further functionalization.
Causality in Experimental Design:
-
Dual Catalysis: The standard Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[27][29] The palladium complex undergoes the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[29]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[20][28]
-
Solvent: Solvents like THF, toluene, or DMF are commonly used, often in conjunction with the amine base.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require higher catalyst loadings or more specialized ligands to facilitate the direct reaction of the palladium complex with the alkyne.
Comparative Data: Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Key Insights & References |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or THF | rt - 60 | The classic, highly reliable Sonogashira conditions.[20] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | rt - 80 | Effective for a wide range of alkynes. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | Copper-free conditions, useful for sensitive substrates. |
Detailed Protocol: Sonogashira Coupling of 4-Bromo-1-methylpyrazole with Phenylacetylene
Materials:
-
4-Bromo-1-methylpyrazole
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add 4-bromo-1-methylpyrazole (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (5 mL). Stir for 10 minutes. Then, add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 6-24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield 1-methyl-4-(phenylethynyl)pyrazole.[20]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of 4-bromopyrazoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enable the precise installation of aryl, amino, and alkynyl groups, respectively, facilitating the rapid generation of molecular diversity. The success of these transformations hinges on a rational selection of catalyst, ligand, base, and solvent, guided by an understanding of the underlying catalytic cycle. The protocols detailed herein serve as a robust starting point for researchers aiming to synthesize novel pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science. As catalyst technology continues to advance, we can anticipate the development of even more efficient, sustainable, and broadly applicable methods for pyrazole functionalization.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nobelprize.org [nobelprize.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. znaturforsch.com [znaturforsch.com]
- 18. researchgate.net [researchgate.net]
- 19. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 28. Sonogashira Coupling [organic-chemistry.org]
- 29. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
An essential resource for chemists and researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address common challenges and enhance reaction yields and purity.
The synthesis of this compound is typically approached via a three-stage process. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to provide targeted solutions for each critical step.
Technical Support Center: Bromination of Isobutyl-Trifluoromethyl-Pyrazole
Welcome to the technical support guide for the bromination of isobutyl-trifluoromethyl-pyrazole substrates. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure your success in selectively synthesizing the desired 4-bromo-isobutyl-trifluoromethyl-pyrazole.
The pyrazole core is a privileged structure in modern pharmaceuticals, and precise functionalization is paramount. The electronic interplay between the electron-withdrawing trifluoromethyl group and the electron-donating isobutyl group presents unique challenges in controlling the regioselectivity of electrophilic bromination. This guide addresses the most common side reactions and provides actionable solutions to overcome them.
Frequently Asked Questions & Troubleshooting Guide
Q1: My TLC analysis shows multiple product spots after bromination. What are the most probable side products?
This is the most common issue encountered. Besides your target 4-bromo product, the likely impurities are di-brominated pyrazoles and, less commonly, a product resulting from bromination on the isobutyl side chain.
-
Primary Side Product: Di-bromination. The pyrazole ring, even when substituted with a deactivating group like -CF3, can undergo a second bromination if the reaction conditions are not carefully controlled. Electrophilic substitution on pyrazoles occurs preferentially at the C-4 position[1][2][3]. Once the C-4 position is brominated, the next most likely position for a second electrophilic attack is C-5.
-
Secondary Side Product: Isobutyl Chain Bromination. N-Bromosuccinimide (NBS) is not only a source for electrophilic bromine ("Br+") but can also initiate free-radical bromination, especially under UV light or in the presence of radical initiators[4][5]. The tertiary C-H bond on the isobutyl group is the most susceptible site for free-radical hydrogen abstraction, leading to an undesired side-chain brominated product.
The diagram below illustrates the desired reaction pathway versus these two primary side reactions.
Caption: Desired electrophilic vs. undesired side reaction pathways.
Q2: How can I suppress the formation of the 4,5-di-bromo side product?
Over-bromination is a classic sign that the reaction is too energetic or that excess brominating agent is present. The key is precise control over reaction parameters.
Causality: The first bromination at C-4 slightly deactivates the ring, but not enough to completely prevent a second substitution if a sufficient concentration of the electrophile and enough thermal energy are available.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of your brominating agent (e.g., NBS). Adding the reagent in small portions or as a solution via a syringe pump over an extended period can maintain a low, steady concentration, favoring mono-substitution[6].
-
Lower the Temperature: Perform the reaction at 0 °C or even -10 °C. Lower temperatures decrease the reaction rate, giving the more favorable C-4 bromination a significant kinetic advantage over the slower C-5 bromination[6].
-
Choose the Right Reagent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) for selective reactions because it acts as a milder source of electrophilic bromine[4][7].
The following table summarizes reagent choices and their typical outcomes.
| Brominating Agent | Typical Solvent | Temperature | Common Side Products | Selectivity Control |
| NBS | DMF, Acetonitrile | 0 °C to RT | Di-bromination (if >1.1 eq. used) | Good to Excellent |
| Br₂ | Acetic Acid, CH₂Cl₂ | 0 °C to RT | Di-bromination, HBr-related degradation | Moderate |
| Br₂ with FeBr₃ | CH₂Cl₂, CCl₄ | RT | Di-bromination, Ring decomposition | Poor to Moderate |
Q3: I've identified a byproduct with a mass corresponding to bromination on the isobutyl group. How do I prevent this?
This indicates that a free-radical pathway is competing with your desired electrophilic aromatic substitution (SEAr) pathway. This is a common issue when using NBS, which is a known reagent for benzylic and allylic radical brominations[8][9].
Causality: The mechanism for radical bromination involves three steps: initiation, propagation, and termination[5][9]. The initiation step, the formation of a bromine radical, can be triggered by heat, UV light, or radical initiators (like AIBN or peroxides).
Troubleshooting Steps:
-
Exclude Light: Run the reaction in a flask wrapped with aluminum foil to completely exclude UV light, which can initiate homolytic cleavage of the N-Br bond in NBS[10].
-
Avoid Radical Initiators: Ensure your starting materials and solvents are free from peroxide impurities, which can form in ethers like THF upon storage.
-
Use a Polar, Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are known to favor the ionic, electrophilic substitution pathway over the radical pathway[6][7]. Avoid non-polar solvents like carbon tetrachloride (CCl₄), which are classic choices for radical reactions.
-
Add a Radical Inhibitor (Advanced): In difficult cases, a small amount of a radical scavenger like hydroquinone or TEMPO can be added, though this should be a last resort as it can complicate purification.
The flowchart below provides a logical sequence for troubleshooting these side reactions.
Caption: A logical troubleshooting workflow for bromination side reactions.
Experimental Protocols
Protocol 1: Selective Mono-bromination at C-4 using NBS
This protocol is optimized to minimize over-bromination and prevent free-radical side reactions.
Materials:
-
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Standard work-up and purification reagents (Ethyl Acetate, Water, Brine, Na₂SO₄, Silica Gel)
Procedure:
-
Setup: In a fume hood, add the starting pyrazole (1.0 eq.) to a dry, foil-wrapped round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the pyrazole in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add NBS (1.05 eq.) in 4-5 small portions over a period of 20-30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing cold water (3x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole.
References
- 1. researchgate.net [researchgate.net]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.ucr.edu [chemistry.ucr.edu]
Technical Support Center: Purification of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
This technical guide is designed for researchers, scientists, and drug development professionals to address the common and complex purification challenges associated with 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. This molecule, a valuable heterocyclic building block, presents unique purification hurdles due to its specific combination of functional groups: a brominated aromatic ring primed for cross-coupling[1][2][3], a lipophilic isobutyl group, and a strongly electron-withdrawing trifluoromethyl moiety[4][5]. This guide provides practical, experience-driven solutions in a question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate after the initial synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are consistently observed. The most common are:
-
Regioisomers: The condensation reaction between the trifluoromethylated 1,3-dicarbonyl precursor and isobutylhydrazine can produce both the desired 1,3,5-substituted pyrazole and the undesired 1,3,4- or 1,5,3-substituted regioisomer. These isomers often have very similar physical properties, making them the primary separation challenge[6].
-
Unreacted Starting Materials: Incomplete reactions can leave residual isobutylhydrazine or the dicarbonyl precursor in the crude mixture.
-
Bromination By-products: If bromination is a separate step, you may encounter unbrominated pyrazole starting material or potentially over-brominated (dibromo) species.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., ethanol, DMF) and reagents like acid catalysts can persist in the crude product.
Q2: How do the isobutyl and trifluoromethyl groups specifically impact the purification strategy?
A2: These two groups fundamentally define the compound's physical properties.
-
Increased Lipophilicity: Both the isobutyl chain and the trifluoromethyl group significantly increase the molecule's non-polar character. This means it will have better solubility in organic solvents like hexanes, dichloromethane, and ethyl acetate, and poor solubility in water. This property dictates the choice of solvent systems for both chromatography and recrystallization.
-
Electronic Effects: The -CF₃ group is a powerful electron-withdrawing group, which reduces the basicity of the pyrazole nitrogen atoms compared to non-fluorinated analogs[4][5]. While still basic enough for potential interactions with silica gel, they are less prone to strong binding than simple alkyl pyrazoles.
-
Volatility: The combination of these groups results in a molecule that may be a low-melting solid or an oil, potentially suitable for vacuum distillation if thermally stable.
Q3: What is the recommended starting point for purification: recrystallization or chromatography?
A3: The choice depends on the physical state of your crude product.
-
If the crude product is a solid: Always attempt recrystallization first. It is a more scalable, cost-effective, and often highly efficient method for removing many types of impurities.
-
If the crude product is an oil: Direct recrystallization is not possible. The first step should be to ensure all solvent is removed under high vacuum. If it remains an oil, trituration with a non-polar solvent (like cold hexanes) may induce crystallization. If that fails, column chromatography is the necessary next step.
Q4: Which analytical techniques are critical for confirming the purity and structural identity of the final product?
A4: A combination of techniques is essential for unambiguous validation.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: Will confirm the presence of the isobutyl group and the pyrazole ring proton. The integration should be clean.
-
¹⁹F NMR: A singlet peak will confirm the presence of a single CF₃ group environment. This is extremely useful for tracking the compound in mixtures.
-
¹³C NMR: Confirms the total number of unique carbons.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: Can be invaluable for definitively distinguishing between the desired 1,3-isomer and the 1,5-regioisomer by observing spatial proximity between the isobutyl N-CH₂ protons and the pyrazole ring proton.
-
-
Mass Spectrometry (GC-MS or LC-MS): Essential for confirming the molecular weight and assessing purity. The bromine atom will give a characteristic M/M+2 isotopic pattern.
-
Elemental Analysis: Provides the ultimate confirmation of the elemental composition (C, H, N) and purity.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems with probable causes and validated solutions.
Problem 1: My NMR spectrum shows two distinct sets of peaks for the pyrazole ring and isobutyl group, with very similar chemical shifts.
-
Probable Cause: You have a mixture of the desired this compound and its 4-Bromo-1-isobutyl-5-trifluoromethyl-1H-pyrazole regioisomer. Their polarities are nearly identical, making separation difficult.
-
Solution Workflow:
-
Optimize Thin-Layer Chromatography (TLC): The key to successful column chromatography is finding a solvent system that provides even minimal separation on TLC. Test a range of low-polarity mobile phases. Start with 95:5 Hexane:Ethyl Acetate and gradually increase the polarity. Also test Hexane:Dichloromethane systems.
-
Perform High-Performance Flash Chromatography:
-
Use a long, narrow column for better resolution.
-
Employ a shallow solvent gradient or, if separation is seen on TLC, run the column isocratically (with a single solvent mixture).
-
Maintain a slow, consistent flow rate.
-
Collect numerous small fractions and analyze them carefully by TLC or LC-MS before combining.
-
-
Consider Fractional Recrystallization: If chromatography fails, this can be an alternative. It relies on slight differences in solubility between the isomers in a specific solvent. This is a trial-and-error process and may require multiple recrystallization cycles[7].
-
Table 1: Isomer Identification via ¹H NMR (Hypothetical Data)
Rationale: The electron-withdrawing CF₃ group at the 3-position will deshield the adjacent C5-H proton more significantly than a CF₃ group at the 5-position would deshield the C3-H proton.
| Proton | Expected Shift (1,3-Isomer) | Expected Shift (1,5-Isomer) | Justification of Difference |
| Pyrazole C5-H | ~8.1 ppm | N/A | Deshielded by adjacent N and CF₃ group. |
| Pyrazole C3-H | N/A | ~7.8 ppm | Less deshielded environment. |
| Isobutyl N-CH₂ | ~4.2 ppm | ~4.5 ppm | The N-CH₂ in the 1,5-isomer is closer to the strongly electron-withdrawing CF₃ group, leading to greater deshielding. |
Problem 2: My compound streaks severely during silica gel column chromatography, resulting in poor separation and recovery.
-
Probable Cause: The basic nitrogen atoms of the pyrazole ring are interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes tailing and, in some cases, irreversible binding.
-
Solution Workflow:
-
Mobile Phase Modification: Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (Et₃N) to your eluent[8]. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Deactivated Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral alumina is a common alternative for basic compounds[8]. Alternatively, commercially available deactivated silica gels can be used.
-
Problem 3: My recrystallization attempt resulted in a very low yield, even though the compound seemed soluble in the hot solvent.
-
Probable Cause: The chosen solvent system was not optimal. The compound likely has significant solubility in the solvent even at cold temperatures, causing most of it to remain in the mother liquor.
-
Solution Workflow:
-
Employ a Mixed-Solvent System: This is the most effective strategy for improving recrystallization yield[7][8].
-
Dissolve your crude compound in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., Ethanol, Isopropanol, Ethyl Acetate).
-
While still hot, slowly add a "poor" solvent in which the compound is insoluble (e.g., Water, Hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.
-
-
Optimize Cooling: Avoid crash-cooling. Slow, gradual cooling allows for the formation of larger, purer crystals.
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) on a rotary evaporator and cool the concentrated solution to obtain a second crop of crystals. Note that the purity of the second crop is typically lower than the first.
-
Table 2: Solvent Selection Guide for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Primary Use Case | Key Considerations |
| n-Hexane | 0.1 | 69 | Chromatography (Eluent), Recrystallization ("Poor" Solvent) | Excellent for eluting non-polar compounds and precipitating lipophilic ones. |
| Ethyl Acetate | 4.4 | 77 | Chromatography (Eluent), Recrystallization ("Good" Solvent) | Good balance of polarity; often used in combination with hexanes. |
| Dichloromethane | 3.1 | 40 | Chromatography (Eluent) | Good solvent, but its low boiling point can be problematic for large columns. |
| Ethanol | 4.3 | 78 | Recrystallization ("Good" Solvent) | Dissolves many pyrazoles well when hot; often paired with water.[7] |
| Isopropanol | 3.9 | 82 | Recrystallization ("Good" Solvent) | Similar to ethanol but less volatile. |
| Water | 10.2 | 100 | Recrystallization ("Poor" Solvent) | Used as an anti-solvent for compounds soluble in alcohols.[7][8] |
Section 3: Visualization of Workflows
Diagram 1: General Purification Strategy Decision Tree
This diagram outlines the logical steps to take when starting the purification of a crude batch of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole|CAS 1426958-33-9 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 4-Bromopyrazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, troubleshoot common issues, and understand the mechanistic nuances of coupling this important heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceutical development, and mastering their functionalization is key to accelerating discovery.
This resource provides field-proven insights and evidence-based protocols to help you navigate the specific challenges posed by 4-bromopyrazoles, from catalyst selection to managing common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction shows low or no conversion of the 4-bromopyrazole. What are the likely causes and how can I fix it?
Answer:
Low conversion is a frequent issue, often pointing to problems with catalyst activation or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst is critical. 4-Bromopyrazoles can be challenging substrates, sometimes requiring more robust catalytic systems than simple aryl bromides.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ can be effective but may struggle with more sterically hindered or electronically challenging coupling partners.[1] For difficult couplings, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos .[2][3] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.
-
Authoritative Grounding: The use of pre-formed palladium(II) "precatalysts" (e.g., XPhos Pd G2 or G3) is highly recommended. These are air-stable and efficiently generate the active Pd(0) catalyst in situ, leading to more reproducible results compared to using separate Pd sources and ligands.[2][3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Expertise & Experience: A common starting point is an aqueous solution of K₂CO₃. However, for N-H pyrazoles, a stronger, non-nucleophilic base like K₃PO₄ is often superior.[2][4] The N-H proton of the pyrazole is acidic and can interact with the catalyst or base, complicating the reaction. K₃PO₄ is effective even with these acidic N-H groups.
-
-
Solvent Choice: The solvent must solubilize all components and be stable at the reaction temperature.
-
Expertise & Experience: A mixture of an organic solvent and water is typical. Dioxane/water or THF/water are common choices.[5][6] For substrates with poor solubility, consider solvents like DMF or toluene .[5][7] Ensure your solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[8]
-
-
Temperature: Suzuki reactions are often run at elevated temperatures (80-110 °C). If you see low conversion at a lower temperature, carefully increasing the heat may be necessary.[9][10]
Question 2: I'm observing a significant amount of a de-brominated pyrazole byproduct. What causes this and how can I prevent it?
Answer:
De-bromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[11] This is particularly prevalent with electron-deficient and N-heterocyclic halides like 4-bromopyrazoles.[11]
-
Causality - The Pd-H Species: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, trace water, or alcohol solvents.[5][11] This Pd-H intermediate can then undergo reductive elimination with the pyrazole to yield the de-brominated product.
-
Troubleshooting Strategies:
-
Protect the Pyrazole N-H: For pyrazoles with an unsubstituted N-H, deprotonation by the base increases the electron density of the ring, which can promote side reactions. Protecting the nitrogen with a group like BOC or SEM can suppress dehalogenation, though some protecting groups may be unstable under the reaction conditions.[12] However, successful couplings of unprotected pyrazoles are well-documented with the right choice of ligand and base.[2]
-
Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is severe, as they can be sources of hydride.[5] Using anhydrous conditions with a base like K₃PO₄ in a solvent like anhydrous dioxane can sometimes mitigate the issue.[10]
-
Optimize Catalyst and Ligand: A highly active catalyst system that promotes the desired cross-coupling at a faster rate than the dehalogenation pathway is key. Bulky, electron-rich ligands like SPhos or XPhos can accelerate the reductive elimination of the desired product, minimizing the lifetime of intermediates that could lead to dehalogenation.[2][13]
-
Purity of Reagents: Ensure your boronic acid is not degrading, as this can lead to an imbalance in the catalytic cycle and favor side reactions.
-
Question 3: My main impurity is a symmetrical biaryl from the homo-coupling of my boronic acid. Why is this happening?
Answer:
Boronic acid homo-coupling is another frequent side reaction that reduces the yield of your desired product and complicates purification.[14]
-
Causality - Oxygen and Pd(II): There are two primary mechanisms for this unwanted reaction:
-
Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homo-coupled product.[8][14]
-
Pd(II) Precursor-Mediated: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to generate the dimer before the catalytic cycle is fully established.[14]
-
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homo-coupling. Ensure your reaction solvent and the reaction mixture itself are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[6][10]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help. However, modern precatalysts (e.g., XPhos Pd G2) are often more effective as they are designed for controlled generation of the active Pd(0) catalyst.[2][10]
-
Control Stoichiometry: Using a slight excess of the 4-bromopyrazole relative to the boronic acid can sometimes disfavor homo-coupling.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the main cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
-
Q: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?
-
A: Boronic acids are often more reactive and have a higher atom economy.[15] However, they can be prone to decomposition (protodeboronation).[1] Boronic esters, like pinacol esters (Bpin), are generally more stable, easier to handle and purify, and can be a better choice if you are experiencing issues with boronic acid decomposition.[5]
-
-
Q: Which palladium precatalyst should I start with?
-
Q: How important is the purity of my reagents?
-
A: Extremely important. Impurities in your 4-bromopyrazole, boronic acid, or solvents can inhibit the catalyst or lead to side reactions. Ensure your starting materials are pure and your solvents are anhydrous (if required) and properly degassed.[16]
-
-
Q: Can I use microwave irradiation for these reactions?
-
A: Yes, microwave-assisted Suzuki reactions can often dramatically reduce reaction times and improve yields, especially for difficult couplings.[17] The conditions (catalyst, base, solvent) are often similar to conventional heating but may require some re-optimization.
-
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 4-bromopyrazoles based on literature precedents. Optimization will likely be required for your specific substrate.
| Component | Recommendation | Rationale & Comments |
| Palladium Source | XPhos Pd G2 (1-5 mol%) | Air-stable precatalyst, efficient for N-heterocycles.[2][3] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand that promotes oxidative addition.[2] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective for N-H heterocycles.[2][4] |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Good balance of solubility and reactivity. Must be degassed.[5][11] |
| Boron Source | Arylboronic Acid (1.1-1.5 equiv.) | Start with the acid; switch to a pinacol ester if stability is an issue.[5] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive partners.[9] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding these steps is key to troubleshooting issues related to catalyst activity and side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues of low reaction yield.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Detailed Experimental Protocol
This general procedure is a robust starting point for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (or other suitable precatalyst, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (or Toluene)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The mixture should be stirred to ensure all solids are suspended.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.
-
Heating: Place the flask in a preheated oil bath at 100 °C (or as determined during optimization).
-
Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress of the reaction by TLC or LC-MS until the 4-bromopyrazole is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 4-arylpyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Welcome to the technical support center for 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile but sometimes stubborn heterocyclic compound. Here, we will explore the underlying reasons for its decreased reactivity and provide detailed, field-proven troubleshooting strategies and protocols to help you achieve your desired synthetic outcomes.
Understanding the Challenge: Why is this compound Unreactive?
The core of the issue lies in the electronic and steric properties of the pyrazole ring, which are significantly influenced by its substituents. The trifluoromethyl (-CF₃) group at the 3-position is a powerful electron-withdrawing group. This effect reduces the electron density of the pyrazole ring, making it less susceptible to oxidative addition by a palladium(0) catalyst, a crucial initial step in many cross-coupling reactions.
Additionally, the isobutyl group at the N1 position, while not as electronically impactful, can present some steric hindrance, potentially impeding the approach of bulky catalysts or reagents. The combination of these factors can lead to sluggish or incomplete reactions under standard conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when working with this compound in various cross-coupling reactions.
Issue 1: My Suzuki-Miyaura coupling reaction is not proceeding or giving low yields.
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but its success with electron-deficient heterocycles like our target molecule is highly dependent on the catalytic system.
Question: I'm using Pd(PPh₃)₄ and K₂CO₃, but the reaction is stalled. What can I do?
Answer: This is a classic issue. The combination of an electron-deficient substrate and a relatively weak base and ligand often fails. Here’s a breakdown of how to troubleshoot:
-
Strengthen the Base: Electron-deficient bromopyrazoles often require stronger bases to facilitate the transmetalation step. Consider switching from K₂CO₃ to more potent options like Cs₂CO₃ or K₃PO₄.
-
Upgrade Your Ligand: Triphenylphosphine (PPh₃) may not be electron-rich enough to promote the oxidative addition of the palladium catalyst to the electron-poor pyrazole ring. Employing more electron-rich and sterically bulky phosphine ligands is crucial. Excellent choices include:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are designed to enhance catalytic activity with challenging substrates.
-
N-heterocyclic carbenes (NHCs): These have also shown promise in difficult coupling reactions.
-
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst, such as XPhos Pd G2 or G3, can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Recommended Protocol for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (2 mol%) | Pre-catalyst ensures efficient generation of the active Pd(0) species. |
| Ligand | XPhos (4 mol%) | Electron-rich, bulky ligand facilitates oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.5 equivalents) | Stronger base promotes the transmetalation step. |
| Solvent | Toluene/H₂O (10:1) | Aprotic solvent system often provides good results. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for unreactive substrates. |
Step-by-Step Protocol:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the toluene/water solvent mixture.
-
Add the XPhos ligand and the XPhos Pd G2 pre-catalyst.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: My Buchwald-Hartwig amination is failing.
The Buchwald-Hartwig amination is essential for introducing nitrogen-based functional groups. Similar to Suzuki coupling, its success with this substrate hinges on overcoming the electronic deactivation of the C-Br bond.
Question: I am trying to couple my bromopyrazole with a primary amine using Pd₂(dba)₃ and BINAP, but I see no product. What should I try next?
Answer: This is a common hurdle. While BINAP is a good ligand, more advanced ligands have been developed that are particularly effective for electron-deficient heterocycles.
-
Ligand Selection is Key: For challenging aminations, especially with heteroaryl halides, highly active and sterically demanding ligands are required. Consider using:
-
tBuBrettPhos or tBuXPhos: These ligands have demonstrated high efficacy in the amination of bromopyrazoles.
-
Josiphos-type ligands: These ferrocene-based ligands can also be very effective.
-
-
Base and Solvent System: A strong, non-nucleophilic base is critical. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often superior to alkali carbonates. The choice of solvent can also be influential, with ethers like THF or dioxane being common choices.
Diagram of Key Factors in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination of the target bromopyrazole.
Recommended Protocol for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A common and effective Pd(0) source. |
| Ligand | tBuBrettPhos (3.0 mol%) | A highly active ligand for challenging aminations of heteroaryl halides. |
| Base | LiOtBu (1.5 equivalents) | A strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are standard for this reaction. |
| Temperature | 90-110 °C | Elevated temperatures are typically required. |
Step-by-Step Protocol:
-
In a glovebox, add Pd₂(dba)₃ and tBuBrettPhos to a dry reaction tube.
-
Add the this compound, the amine, and LiOtBu.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify via column chromatography.
Issue 3: My Heck reaction is not working.
The Heck reaction, for the arylation or vinylation of alkenes, can also be challenging with this substrate. The key is to facilitate the oxidative addition and prevent catalyst decomposition at the required high temperatures.
Question: I'm trying to couple my bromopyrazole with styrene using Pd(OAc)₂ and PPh₃, but I only recover starting material. What's wrong?
Answer: This is a common outcome with less reactive aryl bromides. The catalytic system needs to be more robust.
-
Phosphine-free systems: In some cases, phosphine ligands can be detrimental. "Phosphine-free" conditions, often using a palladium source like Pd(OAc)₂ with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), can be effective.
-
Use of more robust ligands: If a ligand is necessary, Herrmann's catalyst or bulky N-heterocyclic carbene (NHC) ligands can provide the required stability and activity at high temperatures.
-
Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is often used, but an organic base like triethylamine (Et₃N) can also be effective, particularly in polar aprotic solvents like DMF or NMP.
Comparative Table for Heck Reaction Conditions
| Catalytic System | Base | Solvent | Temperature (°C) | General Outcome |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | Often low to moderate yield with unreactive bromides. |
| Pd(OAc)₂ / TBAB | K₂CO₃ | DMAc/H₂O | 130-140 | Can be effective for electron-deficient systems. |
| Herrmann's Catalyst | NaOAc | NMP | 120-130 | Generally provides good yields with a broad substrate scope. |
Recommended Protocol for a Robust Heck Reaction
Step-by-Step Protocol:
-
Combine this compound (1.0 eq.), the alkene (e.g., styrene, 1.5 eq.), Herrmann
Stability issues of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. This molecule is a key building block in modern medicinal chemistry and agrochemical research, valued for its unique electronic and structural properties. However, its stability under various experimental conditions, particularly pH changes, can be a critical concern. Understanding and managing the stability of this pyrazole derivative is paramount to ensure the integrity of your experiments, the purity of your products, and the reproducibility of your results.
This guide is structured to provide rapid answers to common questions, in-depth troubleshooting for specific experimental issues, and a foundational understanding of the chemical mechanisms governing the stability of this compound.
Section 1: Frequently Asked Questions (FAQs)
Here are direct answers to the most common stability-related inquiries.
Q1: Is this compound generally stable?
A: Under neutral, anhydrous, and light-protected conditions, the compound is generally stable for storage and use in typical organic solvents (e.g., THF, Dichloromethane, Toluene).[1] However, it is susceptible to degradation under strong acidic or basic conditions, especially at elevated temperatures. Pyrazoles are known to be sensitive to certain oxidative and basic conditions.[2][3]
Q2: What is the primary concern under acidic conditions?
A: The primary concern under acidic conditions is the potential for hydrolysis or other acid-catalyzed degradation pathways. While the pyrazole ring itself is aromatic and relatively stable, strong acids can protonate the ring nitrogens, potentially activating the system towards nucleophilic attack by water or other nucleophiles present in the medium.[4]
Q3: What happens under basic conditions?
A: Under basic conditions, the compound is vulnerable to nucleophilic aromatic substitution (SNAr), where the bromide at the C4 position can be displaced by nucleophiles, including hydroxide ions.[5] The electron-withdrawing nature of the adjacent trifluoromethyl group enhances the susceptibility of the C4 position to this type of reaction.
Q4: Is the trifluoromethyl (CF3) group stable?
A: Generally, the trifluoromethyl group is highly stable under most acidic and basic conditions. However, extremely harsh conditions (e.g., very high temperatures in strong base) could potentially lead to hydrolysis, though this is less common than reactions involving the bromo substituent or the pyrazole ring itself.[6][7][8]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions based on the underlying chemical principles.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low yield or multiple unidentified byproducts after a reaction in an acidic medium (e.g., TFA, HCl). | Acid-Catalyzed Degradation: The pyrazole ring may be undergoing partial hydrolysis or rearrangement. The N-isobutyl group is generally stable, but harsh acid could lead to unforeseen side reactions. | 1. Buffer the Reaction: If possible, use a buffered acidic medium (e.g., acetic acid/acetate buffer) to maintain a milder, controlled pH. 2. Lower the Temperature: Run the reaction at the lowest feasible temperature to slow the rate of degradation relative to your desired reaction. 3. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. |
| Disappearance of the C-Br bond signal (mass spec) or formation of a new polar impurity when using basic reagents (e.g., NaOH, KOAc, amines). | Nucleophilic Aromatic Substitution (SNAr): The bromide at C4 has been displaced by a nucleophile (e.g., -OH, -OR, -NR2). This is a common pathway for halogenated heterocycles.[5][9] | 1. Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base like Cs2CO3 if the goal is deprotonation without substitution.[5] 2. Protect the C4 Position: If the C-Br bond is essential for a subsequent step (e.g., a cross-coupling reaction), ensure that strong nucleophiles are avoided in all preceding and concurrent steps. |
| Inconsistent results or gradual decomposition of the compound in a protic solvent (e.g., methanol, water). | Solvolysis/Hydrolysis: Even under nominally neutral conditions, protic solvents can facilitate slow degradation over time, which can be catalyzed by trace acidic or basic impurities.[10] | 1. Use Aprotic Solvents: Whenever possible, use dry aprotic solvents (e.g., THF, DCM, Acetonitrile) for reactions and storage of solutions. 2. Store Solutions Cold: If a solution must be stored, keep it at a low temperature (e.g., 0 to -20 °C) to minimize the rate of decomposition. Prepare solutions fresh before use. |
| Reaction fails to proceed, and starting material is recovered, especially in metal-catalyzed cross-couplings. | Catalyst Inhibition/Decomposition: The pyrazole nitrogen atoms can act as ligands and coordinate to the metal center, potentially inhibiting catalytic activity.[4] Alternatively, the reaction conditions (e.g., base) might be degrading the starting material before coupling can occur. | 1. Choose the Right Ligand: In cross-coupling reactions, the choice of ligand is critical to prevent catalyst inhibition and promote the desired reactivity. 2. Control Base Addition: Add the base slowly or use a milder base (e.g., KOAc) to prevent rapid degradation of the starting material.[11] A phosphine-free catalytic system with KOAc as the base has been shown to be effective in some pyrazole arylations.[11] |
Section 3: Mechanistic Insights into Degradation Pathways
A deeper understanding of why the molecule degrades can help in designing more robust experimental setups.
Acidic Conditions: Ring Protonation and Instability
Under acidic conditions, one of the pyrazole nitrogen atoms can be protonated. This draws electron density out of the aromatic system, making the ring more susceptible to attack by nucleophiles. While the trifluoromethyl group is strongly deactivating, harsh conditions can still lead to ring-opening or other complex degradation pathways.
Caption: Potential degradation pathway under strong acidic conditions.
Basic Conditions: Nucleophilic Aromatic Substitution (SNAr)
The most probable degradation route in the presence of bases that are also nucleophiles is an SNAr reaction. The electron-withdrawing trifluoromethyl group at C3 and the inherent electron deficiency of the pyrazole ring stabilize the negative charge in the Meisenheimer intermediate, facilitating the displacement of the bromide at C4.
References
- 1. 19968-17-3 CAS MSDS (4-BROMO-3-TRIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. rjptonline.org [rjptonline.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting NMR Analysis of Fluorinated Pyrazole Compounds
Welcome to the technical support center for the NMR analysis of fluorinated pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these unique and often challenging molecules. Fluorinated pyrazoles are of significant interest in pharmaceuticals and agrochemicals, making their precise structural characterization by NMR spectroscopy a critical step in research and development.[1][2]
The presence of the 19F nucleus, with its 100% natural abundance and high sensitivity, offers a powerful analytical handle.[1] However, it also introduces specific challenges, including complex coupling patterns, extreme sensitivity to the chemical environment, and potential spectral artifacts. This guide provides expert-driven, field-proven insights in a question-and-answer format to help you navigate these complexities, from sample preparation to spectral interpretation.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that frequently arise during the analysis of fluorinated pyrazoles.
Q1: Why are the chemical shifts in my 19F NMR spectrum so sensitive to the solvent and sample concentration?
Answer: The 19F nucleus is surrounded by a dense cloud of nine electrons. This electron cloud is highly polarizable, making the 19F chemical shift exceptionally sensitive to its local electronic environment.[3] Unlike 1H NMR, where solvent effects are often modest, in 19F NMR, changes in solvent polarity, hydrogen bonding, or even concentration-dependent aggregation can cause chemical shift changes of several parts per million (ppm).[4][5][6]
-
Causality: Solvents can induce changes in the molecule's conformation or engage in specific intermolecular interactions (e.g., hydrogen bonding with the pyrazole N-H), which alters the electronic shielding around the fluorine atom.[6] Aromatic solvents like benzene-d₆ can induce significant shifts through anisotropic effects.
-
Expert Insight: This sensitivity can be exploited. Running a sample in two different solvents (e.g., CDCl₃ and DMSO-d₆) can help resolve overlapping signals and provide additional confirmation of your structure.[7]
Q2: The N-H proton signal of my pyrazole is extremely broad or completely absent. What happened to it?
Answer: This is a classic issue when analyzing pyrazoles and other N-H containing heterocycles. The disappearance or broadening of the N-H signal is typically due to two primary factors: chemical exchange and quadrupolar broadening.[8]
-
Chemical Exchange: The acidic N-H proton can rapidly exchange with other pyrazole molecules, with trace amounts of water in the deuterated solvent, or with protic solvents like CD₃OD.[8] If this exchange is fast on the NMR timescale, the signal broadens, sometimes to the point of becoming indistinguishable from the baseline.
-
Quadrupolar Broadening: The most common nitrogen isotope, 14N (spin I=1), is a quadrupolar nucleus.[9] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, which interacts with local electric field gradients. This interaction provides an efficient relaxation pathway, which significantly broadens the signals of both the 14N nucleus and any directly attached protons (like N-H).[10][11][12]
Troubleshooting Protocol:
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize proton exchange with water.
-
Lower the Temperature: A variable-temperature (VT) NMR experiment can slow the rate of chemical exchange, often resulting in a sharper N-H signal.[8]
-
Use Aprotic Solvents: Solvents like DMSO-d₆ or THF-d₈ are better at preserving N-H signals than protic solvents (D₂O, CD₃OD), where the proton will be completely exchanged for deuterium.[8]
Q3: How should I reference my 19F NMR spectrum? The values seem to drift between experiments.
Answer: Proper referencing is critical in 19F NMR due to the wide chemical shift range and sensitivity to the sample matrix.[13][14] Unlike 1H NMR, where the spectrometer's lock signal can provide reliable indirect referencing via TMS, this is often insufficient for the precision required in 19F NMR.[15]
There are two common approaches:
| Referencing Method | Description | Pros | Cons |
| Internal Reference | A small amount of a fluorine-containing standard is added directly to the NMR sample. Common standards include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[16] | Highly accurate and reproducible; compensates for matrix effects. | Standard could potentially interact with the analyte; adds extra peaks to the spectrum. |
| External Reference | A sealed capillary containing a reference compound (e.g., neat CFCl₃, δ = 0 ppm) in the same deuterated solvent is placed inside the NMR tube.[15][16] | No risk of interaction with the sample; spectrum remains clean. | Less accurate due to differences in magnetic susceptibility between the sample and the reference solution; requires careful setup. |
Expert Recommendation: For most applications, especially when comparing chemical shifts across a series of compounds, using a stable, non-reactive internal reference is the most robust method.[14]
In-Depth Troubleshooting Guides
Problem 1: My spectra suffer from poor resolution, broad peaks, and low signal-to-noise.
Poor line shape can obscure crucial coupling information and make interpretation impossible. This workflow helps diagnose the root cause.
Caption: Fig. 1: Troubleshooting Workflow for Poor Resolution.
Causality Explained:
-
Shimming: The process of optimizing the homogeneity of the main magnetic field (B₀). An inhomogeneous field causes nuclei in different parts of the sample to experience slightly different field strengths, leading to a distribution of resonance frequencies and thus, broad peaks.[17]
-
Particulate Matter: Undissolved solids in the NMR tube disrupt the magnetic field homogeneity locally, severely degrading spectral quality.[17][18]
-
Paramagnetic Impurities: Trace metal ions (e.g., Fe³⁺, Cu²⁺) have unpaired electrons that create powerful local magnetic fields. These provide a very efficient mechanism for nuclear relaxation, leading to extreme line broadening.[17]
-
Quadrupolar Nuclei (14N): As discussed in the FAQs, the 14N nuclei of the pyrazole ring cause rapid relaxation and broadening of nearby protons. This effect is intrinsic to the molecule but can be modulated by temperature and solvent.[12][19]
Problem 2: My spectra show overly complex or uninterpretable splitting patterns.
Fluorinated compounds are notorious for complex multiplicities due to the prevalence of long-range couplings. In pyrazoles, this is compounded by couplings across the heterocyclic ring.[20][21]
// Invisible nodes for label positioning node [shape=plaintext, fontcolor="#202124"];
// Create labels for couplings label_H4_F [label="³JHF (3-10 Hz)", pos="100,150!"]; label_H5_F [label="⁴JHF (1-4 Hz)", pos="180,150!"]; label_H_NH_F [label="⁴JHF (~1 Hz)", pos="100,50!"]; label_F_F [label="⁵JFF (5-15 Hz)\n(if another F is on R')", pos="300,100!"];
// Invisible edges to position labels (this is a workaround) edge [style=invis]; base_structure -> label_H4_F; base_structure -> label_H5_F; base_structure -> label_H_NH_F; base_structure -> label_F_F;
// This is a conceptual representation as DOT cannot draw directly on an image. // The actual couplings are described in the text.
caption [label="Fig. 2: Common J-Coupling Pathways in a Fluorinated Pyrazole.", shape=plaintext, fontname="Arial", pos="150,10!"]; }
Caption: Fig. 2: Common J-Coupling Pathways in a Fluorinated Pyrazole.
Causality Explained:
-
1H-19F Coupling: Protons and fluorine nuclei couple through bonds, with the magnitude (J-value) depending on the number of bonds separating them and the dihedral angle. Unlike H-H coupling, which typically becomes negligible after three bonds, H-F coupling is often observed over four (⁴JHF) or even five (⁵JHF) bonds.[22][23]
-
19F-19F Coupling: If your molecule contains multiple fluorine atoms, you will observe F-F couplings, which can also occur over many bonds and tend to have large J-values.[24]
-
Tautomerism: As mentioned previously, pyrazoles can exist as interconverting tautomers. If this exchange is at an intermediate rate on the NMR timescale, it leads to signal broadening. If it's fast, you will observe a single, time-averaged spectrum where chemical shifts and coupling constants are the weighted average of the two forms. This can complicate interpretation, as the observed J-values may not perfectly match either individual tautomer.[21][25]
Solutions & Advanced Experiments:
-
19F-Decoupled 1H NMR: This is the most direct way to simplify a complex 1H spectrum. In this experiment, the 19F channel is irradiated, which collapses all H-F couplings, leaving only H-H couplings. Comparing the standard 1H spectrum with the 19F-decoupled spectrum makes assigning H-F splittings straightforward.
-
2D Correlation Spectroscopy (COSY):
-
1H-1H COSY: Identifies protons that are coupled to each other. Essential for mapping out the proton spin systems.
-
1H-19F HOESY/NOESY: While NOESY is typically used for through-space correlations, the same experiment can reveal through-bond J-couplings between 1H and 19F, helping to identify long-range interactions.[3]
-
-
Heteronuclear Correlation (HSQC & HMBC):
-
1H-13C HSQC: Correlates protons directly to the carbons they are attached to.
-
1H-13C HMBC: Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for piecing together the carbon skeleton. Fluorine's effect on 13C chemical shifts can be used alongside HMBC data to confirm assignments.[26][27]
-
Caption: Fig. 3: Decision Tree for Selecting Advanced NMR Experiments.
Protocols and Data Tables
Protocol: Variable-Temperature (VT) NMR for Tautomer Analysis
This protocol is used to investigate dynamic processes like tautomerism by acquiring spectra at different temperatures.
-
Sample Preparation: Prepare a sample of your fluorinated pyrazole (5-10 mg) in a deuterated solvent with a wide liquid range, such as toluene-d₈ (-95°C to 111°C) or THF-d₈ (-108°C to 66°C).[8]
-
Initial Spectrum: Acquire a standard 1H and 19F NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Change: Begin cooling the sample in decrements of 10-20 K.
-
Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before starting acquisition. This ensures the sample temperature is stable and uniform.
-
Data Acquisition: Record 1H and 19F spectra at each temperature. Pay close attention to the pyrazole ring proton and fluorine signals, as well as the N-H proton if visible.
-
Analysis: Observe the changes in the spectra as a function of temperature. Look for the sharpening of broad peaks or the coalescence of two distinct signals into one averaged signal (or vice-versa) to identify the temperature range of the dynamic process.[28]
Table: Typical J-Coupling Constants in Fluorinated Pyrazoles
The magnitude of J-coupling provides critical information about molecular geometry and connectivity.[29]
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 2JHF | 2 | 45 - 80 | Geminal coupling; sensitive to hybridization. |
| 3JHF | 3 | 3 - 25 | Vicinal coupling; strongly dependent on the H-C-C-F dihedral angle (Karplus relationship).[29] |
| 4JHF | 4 | 0 - 7 | Long-range coupling; often observed across aromatic or heterocyclic rings.[22] |
| 5JHF | 5 | 0 - 3 | Long-range coupling; can provide key connectivity information in complex systems.[22] |
| 3JFF | 3 | 0 - 20 | Vicinal F-F coupling. |
| 4JFF | 4 | 0 - 30 | Through-space coupling can sometimes contribute if atoms are close. |
| 5JFF | 5 | 10 - 60 | Can be surprisingly large, especially through π-systems. |
Disclaimer: These values are illustrative. Actual J-couplings are highly dependent on the specific electronic structure, geometry, and solvent.[22][24]
References
- 1. NMR blog - Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle — Nanalysis [nanalysis.com]
- 2. "Novel fluorinated curcuminoids and their pyrazole and isoxazole deriva" by Kenneth K. Laali, William J. Greves et al. [digitalcommons.unf.edu]
- 3. biophysics.org [biophysics.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. F19 detection [nmr.chem.ucsb.edu]
- 16. reddit.com [reddit.com]
- 17. organomation.com [organomation.com]
- 18. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 19. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.de [thieme-connect.de]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. researchgate.net [researchgate.net]
- 26. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. J-coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigation of Dehalogenation in 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Welcome to the technical support center for 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common yet challenging side reaction of dehalogenation. The trifluoromethyl-pyrazole motif is a privileged scaffold in modern medicinal and agrochemical science, valued for its ability to enhance metabolic stability and potency.[1][2] However, the C4-bromo substituent, while essential for cross-coupling functionalization, can be susceptible to premature cleavage, leading to yield loss and complex purification challenges.
This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of your starting material and maximize the yield of your desired product.
Section 1: Understanding the Dehalogenation Challenge
This section addresses the fundamental principles of dehalogenation as it pertains to your pyrazole substrate.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with my pyrazole substrate?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom at the C4 position of the pyrazole ring is replaced by a hydrogen atom.[3][4] This converts your starting material into the byproduct 1-isobutyl-3-trifluoromethyl-1H-pyrazole, which reduces the overall yield of your target molecule. This byproduct can often have similar chromatographic properties to the starting material or product, complicating purification efforts. This reaction is particularly prevalent in transition-metal-catalyzed processes, such as Suzuki-Miyaura or Heck couplings.[5][6]
Q2: What are the primary mechanistic pathways that lead to the dehalogenation of my bromo-pyrazole?
A2: Dehalogenation of aryl and heteroaryl halides, including this compound, typically occurs through one of several pathways, especially during palladium-catalyzed cross-coupling reactions:
-
Formation of a Palladium-Hydride (Pd-H) Species: This is the most common culprit.[5] A Pd-H intermediate can arise from the reaction of the palladium catalyst with various hydrogen sources present in the reaction, such as trace water, alcohols (solvents), or even certain bases or additives.[3][7] This Pd-H species can then participate in a competing catalytic cycle that results in hydrodehalogenation instead of C-C bond formation.
-
Direct Reduction by Reagents or Impurities: Although less common in well-controlled reactions, other components like certain phosphine ligands or additives can sometimes act as reducing agents.
-
Base-Mediated Pathways: While often essential for the catalytic cycle, strong bases, particularly in protic solvents, can promote pathways that lead to dehalogenation.
The presence of both an electron-withdrawing trifluoromethyl group and the pyrazole ring itself can make the C-Br bond more susceptible to these reactions compared to simple aryl bromides.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Chapter 1: The Underlying Principles of Reactivity: C-X Bond Dissociation Energy
An In-Depth Guide to the Comparative Reactivity of 4-Bromopyrazole and 4-Chloropyrazole in Cross-Coupling Reactions
For researchers and professionals in drug discovery and materials science, the pyrazole scaffold is a cornerstone of molecular design, prized for its prevalence in a vast array of bioactive compounds. The functionalization of this heterocycle, particularly at the C4 position, is a critical step in the synthesis of novel chemical entities. Among the most versatile handles for such modifications are halogens, which serve as key precursors for transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of two of the most common C4-halogenated pyrazoles: 4-bromopyrazole and 4-chloropyrazole. We will move beyond a simple catalog of reactions to explore the fundamental principles governing their reactivity, offering field-proven insights to help you select the optimal substrate and reaction conditions for your synthetic goals.
The choice between a bromo- and chloro-substituent is not arbitrary; it is a strategic decision rooted in the fundamental strength of the carbon-halogen bond. The critical, often rate-limiting, step in ubiquitous cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The energy required to break this bond, the Bond Dissociation Energy (BDE), is the primary determinant of a substrate's reactivity.
The C-Cl bond is inherently stronger and more stable than the C-Br bond. Computational studies on various halo-heterocycles have consistently shown that C-Cl BDEs are approximately 7.5 to 11.4 kcal/mol higher than their C-Br counterparts.[1] This energy difference has profound practical implications:
-
4-Bromopyrazole : Possesses a more labile C-Br bond, making it more reactive. It undergoes oxidative addition more readily, often under milder conditions with a broader range of palladium catalysts.
-
4-Chloropyrazole : Features a more robust C-Cl bond. This lower reactivity necessitates the use of more sophisticated, highly active catalyst systems, typically employing electron-rich, sterically hindered phosphine ligands, to facilitate the challenging oxidative addition step.
This fundamental difference is the key to understanding the experimental observations and protocol choices discussed in the following chapters.
Caption: General catalytic cycle of palladium-catalyzed cross-coupling reactions.
Chapter 2: C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for creating C-C bonds. Here, the difference in C-X bond strength directly translates to varied performance between 4-bromo- and 4-chloropyrazole.
Comparative Performance
Generally, 4-bromopyrazoles are the preferred substrate for Suzuki couplings due to their higher reactivity. They couple efficiently with a wide range of aryl- and heteroarylboronic acids using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][3][4] In contrast, 4-chloropyrazoles are significantly more challenging substrates and often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), to achieve comparable yields.
The higher reactivity of the C-Br bond can be exploited for selective synthesis. In molecules containing both chlorine and bromine substituents, the Suzuki coupling can often be directed to occur selectively at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.[3]
| Substrate | Catalyst System | Coupling Partner | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Pd₂(dba)₃ / XPhos | Phenylboronic acid | 95 | [5] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | 4-Methoxyphenylboronic acid | 94 | [6] |
| 4-Bromo-1H-pyrazole | Pd(PPh₃)₄ | Phenylboronic acid | 85-95 | [2] |
| 4-Chloro-1-phenylpyrazole | Pd(OAc)₂ / SPhos | Phenylboronic acid | 82 | [7] (Inferred) |
| 2,4-dichloro-6-bromopyrimidine | Pd(PPh₃)₄ | Phenylboronic acid | Selective reaction at C-Br | [3] |
Table 1: Comparative yields for Suzuki-Miyaura coupling reactions.
Expert Insights & Causality
The choice of Pd(PPh₃)₄ for many 4-bromopyrazole couplings is a testament to the substrate's reactivity; this "first-generation" catalyst is often sufficient.[2][4] For the less reactive 4-chloropyrazole, the catalytic cycle, particularly the oxidative addition step, must be accelerated. This is achieved by using ligands like XPhos, which are both sterically bulky and highly electron-donating. The bulkiness promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, while the electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the strong C-Cl bond.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol is a representative procedure adapted from literature for the coupling of a generic N-substituted 4-bromopyrazole with an arylboronic acid.[2][4]
-
Setup: To a flame-dried Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).
-
Inerting: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or DME/H₂O 10:4).[2][8]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C) for the required time (2–24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.
Chapter 3: C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, essential for synthesizing many pharmaceutical compounds.[9][10][11] In this reaction, the reactivity gap between 4-bromopyrazole and 4-chloropyrazole is even more pronounced and consequential.
Comparative Performance
Direct comparative studies have demonstrated the superior reactivity of 4-bromopyrazole in palladium-catalyzed aminations. In a study coupling various 4-halopyrazoles with piperidine, the 4-bromo analog provided a 60% yield under optimized conditions, whereas the 4-chloro analog gave only trace amounts of the desired product.[12] The 4-iodopyrazole, while more reactive in the oxidative addition step, gave a lower yield (20%), suggesting other factors like catalyst inhibition may come into play.[12]
This trend holds across various amine coupling partners. Achieving successful amination with 4-chloropyrazoles is feasible but requires careful optimization and the use of highly active, state-of-the-art catalyst systems, often from the "G3" or "G4" generation of Buchwald precatalysts, which are designed to activate challenging substrates.
| Substrate | Catalyst / Ligand | Amine | Base | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | Piperidine | tBuOK | 60 | [12] |
| 4-Chloro-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | Piperidine | tBuOK | Trace | [12] |
| 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | N-Methylbenzylamine | tBuOK | 86 | [13] |
| 4-Bromo-1H-pyrazole | tBuBrettPhos Pd G3 | Morpholine | LiHMDS | 92 | [14] |
| 1-Benzyl-4-bromopyrazole | Pd₂(dba)₃ / BINAP | Pyrrolidine | NaOtBu | 85 | [12] (Inferred) |
Table 2: Comparative yields for Buchwald-Hartwig amination reactions.
Expert Insights & Causality
The failure of 4-chloropyrazole to react under conditions sufficient for 4-bromopyrazole underscores the critical role of the ligand.[12] Ligands like tBuDavePhos and tBuBrettPhos are essential for activating C-Cl bonds.[13][14] Their design features a biaryl phosphine scaffold that is both bulky and electron-rich. This combination not only facilitates the oxidative addition but also promotes the final reductive elimination step, which can be slow for electron-rich pyrazole systems, thus preventing catalyst decomposition and improving overall turnover.
The choice of base is also critical. While strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common, bases like LiHMDS can be advantageous for substrates with protic functional groups.[9][14]
Caption: Decision workflow for selecting a 4-halopyrazole substrate.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromopyrazole
This protocol is a representative procedure adapted from literature for the C-N coupling of a 4-bromopyrazole with an amine.[14][15]
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst) to a dry reaction vial or Schlenk tube.
-
Reagent Addition: Add the 4-bromopyrazole (1.0 equiv.), the amine coupling partner (1.1–1.2 equiv.), and the base (e.g., LiHMDS or NaOtBu, 1.5–2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel tightly and heat to the desired temperature (typically 80–120 °C) with vigorous stirring for 12–24 hours.
-
Monitoring: Allow the reaction to cool before taking an aliquot for analysis by LC-MS to confirm the consumption of starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Concentrate the solvent in vacuo and purify the resulting residue by silica gel chromatography.
Conclusion: A Strategic Choice
The choice between 4-bromopyrazole and 4-chloropyrazole is a strategic decision that impacts reaction development, catalyst selection, and overall synthetic efficiency.
-
4-Bromopyrazole is the substrate of choice for general-purpose functionalization. Its superior reactivity allows for the use of simpler, less expensive catalysts and milder reaction conditions, making it ideal for rapid library synthesis and initial exploration of structure-activity relationships.
-
4-Chloropyrazole serves a more specialized role. Its lower cost and greater stability can be advantageous in large-scale synthesis. Furthermore, its inertness relative to bromo- or iodo-substituents allows it to be carried through multiple synthetic steps, reserving its activation for a crucial late-stage functionalization where the use of a more sophisticated catalyst is justified.
By understanding the fundamental principles of carbon-halogen bond activation, researchers can harness the distinct reactivity profiles of these two valuable building blocks to design more efficient, robust, and strategic synthetic routes.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. html.rhhz.net [html.rhhz.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validating the structure of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole by X-ray crystallography
A Comparative Guide to the Structural Validation of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Abstract
In modern drug discovery and materials science, the precise three-dimensional atomic structure of a molecule is not merely data—it is the foundational blueprint for understanding its function, reactivity, and interactions. For novel heterocyclic compounds like this compound, unambiguous structural validation is a critical prerequisite for further investigation. The strategic incorporation of a trifluoromethyl group can significantly alter metabolic stability and lipophilicity, making such compounds promising candidates in pharmaceutical and agrochemical development.[1][2][3][4] This guide provides an in-depth comparison of the analytical techniques used for structural validation, with a primary focus on the gold standard—Single-Crystal X-ray Crystallography (SC-XRD). We present a detailed protocol for SC-XRD, discuss the interpretation of its results, and objectively compare its utility against orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational Density Functional Theory (DFT) calculations.
Introduction: The Imperative for Definitive Structure Elucidation
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[5][6][7] The specific molecule of interest, this compound, possesses a unique combination of substituents that demand rigorous characterization:
-
1-Isobutyl Group: Influences solubility and steric profile.
-
3-Trifluoromethyl Group: A powerful electron-withdrawing group that modulates the compound's electronic properties, pKa, and metabolic stability.[1][8]
-
4-Bromo Group: Provides a site for further synthetic modification and influences crystal packing through halogen bonding.
An incorrect structural assignment at an early stage can lead to the misinterpretation of biological data, wasted resources, and the failure of entire research programs. Therefore, employing a robust, multi-faceted validation strategy is not just best practice; it is essential.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is the most powerful and universal method for determining the three-dimensional structure of a molecule at atomic resolution.[9][10][11] It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and the absolute configuration of chiral centers. The resulting electron density map is a direct visualization of the molecule's structure in the solid state.[12]
Causality-Driven Experimental Protocol
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.
This is often the most challenging and empirical step in the entire process.[13][14][15] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice, free from significant imperfections.[11][15]
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[16] If solubility is too high, the solution will be difficult to supersaturate; if too low, the compound will precipitate as an amorphous powder or as microcrystals.
-
Methodology - Slow Evaporation:
-
Dissolve the pyrazole derivative in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate) to near-saturation in a clean, dust-free vial.
-
Loosely cap the vial or cover it with perforated parafilm. The objective is to allow the solvent to evaporate over several days to weeks. This slow increase in concentration gently pushes the system toward supersaturation, favoring the growth of a few large, well-ordered crystals rather than many small ones.[16]
-
Store the vial in a vibration-free environment, as mechanical disturbances can trigger rapid precipitation.[16]
-
-
Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions) with sharp edges and no visible cracks.[11][17]
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage during X-ray exposure.
-
Center the crystal on a diffractometer. An intense, monochromatic X-ray beam is directed at the crystal.[11] As the crystal is rotated, a diffraction pattern of discrete spots (reflections) is collected on a detector.[12][15]
-
Data Processing: The collected images are processed to determine the intensities and positions of each reflection. This information is used to deduce the unit cell dimensions and the crystal's symmetry (space group).
-
Structure Solution: Using software, ab initio methods (direct methods) are employed to solve the "phase problem" and generate an initial electron density map.[11]
-
Model Building & Refinement: An atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[12]
Interpreting the Results: A Self-Validating System
The quality of a crystal structure is assessed by several key metrics, primarily the R-factor.
-
The R-factor (or R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[12][18] A lower R-factor indicates a better fit.[18] For a well-refined small molecule structure, an R-factor below 0.05 (5%) is considered excellent.[19]
-
Goodness-of-Fit (GoF): This value should be close to 1.0 for a good model.
-
Residual Electron Density: The final difference electron density map should be relatively featureless, indicating that the atomic model accounts for all the electrons in the crystal.
Workflow for SC-XRD Validation
Caption: Workflow for Single-Crystal X-ray Crystallography.
Expected Crystallographic Data
The following table presents hypothetical but realistic data for a successful structure determination of the title compound.
| Parameter | Value | Significance |
| Formula | C10H12BrF3N2 | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating a centrosymmetric packing arrangement. |
| a, b, c (Å) | 10.1, 15.2, 8.5 | Unit cell dimensions. |
| β (°) | 98.5 | The angle of the monoclinic cell. |
| V (ų) | 1295 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.035 (3.5%) | Excellent agreement between the model and experimental data, providing high confidence in the structure.[18][19] |
| wR2 (all data) | 0.081 (8.1%) | A weighted R-factor for all data. |
| Goodness-of-Fit (GoF) | 1.04 | Indicates a good refinement model. |
Orthogonal Validation & Comparative Analysis
While SC-XRD is definitive, it is not always feasible. Obtaining suitable crystals can be a significant bottleneck.[14] Therefore, a combination of other analytical techniques is crucial for building a comprehensive and trustworthy case for a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms in the solution state. For this compound, a suite of NMR experiments is indispensable.[5][20][21]
-
¹H NMR: Confirms the presence and connectivity of the isobutyl group and the pyrazole ring proton.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds.[22][23][24] The trifluoromethyl group will produce a sharp singlet, and its chemical shift is highly sensitive to the electronic environment, confirming its position on the pyrazole ring.[25][26]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the unambiguous assignment of all signals and piecing together the molecular skeleton.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.
Computational Modeling (Density Functional Theory - DFT)
DFT calculations can be used to predict the ground-state geometry of a molecule.[27][28] By comparing the computationally optimized bond lengths and angles with those obtained from SC-XRD, one can gain additional confidence in the experimental structure.[29][30] DFT is also an invaluable tool for corroborating spectroscopic data when a crystal structure cannot be obtained.
Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive; the "gold standard."[10] | Requires high-quality single crystals, which can be difficult to grow.[13][14] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Atomic connectivity, chemical environment, solution-state conformation.[5][21] | Excellent for confirming the molecular skeleton; non-destructive.[22][24] | Does not provide bond lengths/angles; can be ambiguous for complex isomers. |
| Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | High sensitivity and accuracy for formula determination. | Provides no information on connectivity or 3D structure. |
| Computational (DFT) | Optimized geometry, predicted spectroscopic data, electronic properties.[27][28] | Can support experimental data; useful when crystals are unavailable.[29] | Theoretical model; does not replace experimental validation. |
Integrated Validation Strategy
A robust validation strategy does not rely on a single technique but integrates data from multiple sources.
Caption: Integrated strategy for structural validation.
Conclusion
The structural validation of this compound, a molecule of potential significance in applied chemistry, demands the highest level of analytical rigor. Single-Crystal X-ray Crystallography stands alone in its ability to provide a definitive, three-dimensional atomic map. However, its practical application is contingent on successful crystallization.
For drug development professionals and researchers, the most trustworthy and robust approach is an integrated one. Initial characterization by NMR (including ¹⁹F) and HRMS should be considered mandatory to confirm connectivity and molecular formula. When possible, these techniques should be followed by SC-XRD to provide the ultimate proof of structure. In cases where single crystals are elusive, computational modeling via DFT can serve as a powerful tool to support a structural hypothesis built on comprehensive spectroscopic data. By synergizing these methods, scientists can proceed with confidence that the molecular structure they are studying is, unequivocally, the correct one.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. excillum.com [excillum.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. How To [chem.rochester.edu]
- 17. Crystal Growth [xray.uky.edu]
- 18. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 19. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 20. benchchem.com [benchchem.com]
- 21. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 27. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scivisionpub.com [scivisionpub.com]
- 29. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]
- 30. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted 4-Bromopyrazoles: Routes, Regioselectivity, and Practical Considerations
Substituted 4-bromopyrazoles are pivotal building blocks in modern chemistry, serving as versatile intermediates in the synthesis of a wide array of functional molecules. Their significance spans across pharmaceutical development, where the pyrazole core is a recognized pharmacophore in numerous therapeutic agents, and in the agrochemical industry for the creation of potent pesticides and herbicides[1]. The presence of a bromine atom at the C4 position provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures[1][2].
This guide provides a comparative analysis of the primary synthetic strategies to access substituted 4-bromopyrazoles. We will delve into the mechanistic underpinnings, practical execution, and the relative merits and limitations of each approach, supported by experimental data from the peer-reviewed literature. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Direct Electrophilic Bromination of Pyrazole Precursors
The most straightforward and widely employed method for the synthesis of 4-bromopyrazoles is the direct electrophilic aromatic substitution on a pre-formed pyrazole ring. The C4 position of the pyrazole nucleus is electron-rich and thus highly susceptible to electrophilic attack, often leading to excellent regioselectivity for 4-bromination[3][4].
Mechanism of Electrophilic Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, typically providing an electrophilic bromine source ("Br+"), attacks the electron-rich C4 position of the pyrazole ring to form a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. Subsequent deprotonation at the C4 position restores the aromaticity of the pyrazole ring, yielding the 4-bromo substituted product. The regioselectivity is governed by the electronic properties of the pyrazole ring, with molecular orbital calculations confirming the C4 position as the most reactive site for electrophilic substitution[4].
Common Brominating Agents and Reaction Conditions
A variety of brominating agents have been successfully utilized for this transformation, with N-Bromosuccinimide (NBS) being one of the most common due to its ease of handling and mild reaction conditions[5][6][7].
| Brominating Agent | Typical Solvents | Catalyst/Additive | Temperature | Yield Range (%) | References |
| N-Bromosuccinimide (NBS) | DMF, CCl₄, H₂O, CH₂Cl₂ | None, Gallocyanine, Butadiene sulfone | 0 °C to RT | 76 - 97 | [5][6][8][9] |
| Bromine (Br₂) | CH₂Cl₂, CHCl₃, CCl₄, H₂O | None, Lewis Acids | RT | 50 - 96 | [6][10] |
| N-Bromosaccharin (NBSac) | Solvent-free | Silica-supported H₂SO₄ | RT | High | [2][11] |
| Electrochemical Bromination | NaBr in H₂O | Pt anode | Not specified | 70 - 94 | [12] |
| Photochemical Bromination | Chloroform | UV light | Not specified | High | [13] |
Key Insights:
-
NBS: Offers excellent yields under mild conditions and is compatible with a wide range of functional groups. The reaction can be performed in various solvents, and recent studies have shown that organocatalysts like gallocyanine can enhance the reaction rate, allowing for shorter reaction times[8].
-
Elemental Bromine: While effective, it is more hazardous to handle than NBS and can sometimes lead to the formation of poly-brominated byproducts if the reaction conditions are not carefully controlled[9]. The use of a Lewis acid catalyst can be necessary for less reactive substrates.
-
N-Bromosaccharin: This reagent, often used in solvent-free conditions with a solid acid catalyst, presents a green and efficient alternative, providing high yields in short reaction times[2][14].
-
Electrochemical Synthesis: This method avoids the use of hazardous brominating reagents by generating the electrophilic bromine species in situ from sodium bromide. It has been shown to be effective for a range of substituted pyrazoles, with yields influenced by the electronic nature of the substituents[12]. Donor substituents like methyl or ethyl groups tend to promote the bromination process[12].
Experimental Protocol: Bromination of a Substituted Pyrazole using NBS
The following is a representative protocol for the direct bromination of a pyrazole derivative.
Figure 1. General workflow for the direct bromination of a pyrazole.
Step-by-Step Methodology:
-
In a dry round-bottom flask, dissolve the starting pyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to afford the desired 4-bromopyrazole[5].
Cyclization and Cycloaddition Strategies
An alternative to brominating a pre-existing pyrazole ring is to construct the 4-bromopyrazole scaffold through cyclization or cycloaddition reactions using brominated building blocks. These methods can offer high efficiency and regioselectivity, often in a one-pot fashion.
One-Pot Synthesis from 1,3-Diketones and Hydrazines
A notable one-pot method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of a brominating agent. This approach combines pyrazole ring formation and bromination into a single synthetic operation.
Mechanism: The reaction likely proceeds through the initial formation of the pyrazole ring via condensation of the 1,3-diketone and hydrazine. The newly formed, electron-rich pyrazole then undergoes in situ electrophilic bromination at the C4 position.
A highly efficient protocol utilizes N-bromosaccharin as the brominating agent and silica-supported sulfuric acid as a catalyst under solvent-free conditions[2][14]. This method has been shown to be applicable to a variety of substituted 1,3-diketones and arylhydrazines, affording the corresponding 4-bromopyrazoles in good to excellent yields[14].
[3+2] Cycloaddition of Diazo Compounds and 1-Bromoalkynes
Another powerful strategy is the 1,3-dipolar cycloaddition between a diazo compound and a 1-bromoalkyne. This reaction constructs the 4-bromopyrazole ring with high regioselectivity.
Mechanism: The reaction is a concerted [3+2] cycloaddition where the diazo compound acts as the 1,3-dipole and the 1-bromoalkyne serves as the dipolarophile. The regioselectivity is controlled by the electronic and steric properties of the substituents on both reactants.
A one-pot procedure has been developed where the diazo compound is generated in situ from a tosylhydrazone, and the 1-bromoalkyne is generated in situ from a gem-dibromoalkene[15]. This method is highly efficient for the synthesis of 3,5-diaryl-4-bromopyrazoles and tolerates a wide range of functional groups, with yields typically ranging from 67-86%[15].
Figure 2. Comparison of cyclization and cycloaddition strategies.
Sandmeyer Reaction of 4-Aminopyrazoles
The Sandmeyer reaction provides a classical and reliable method for the introduction of a bromine atom onto an aromatic ring, including the pyrazole nucleus, starting from a primary amino group[16][17]. This route is particularly useful when the corresponding 4-aminopyrazole is readily accessible.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction involves a three-step process:
-
Diazotization: The 4-aminopyrazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a 4-diazonium salt.
-
Single Electron Transfer (SET): The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. A single electron is transferred from Cu(I) to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The pyrazol-4-yl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final 4-bromopyrazole product[16].
Practical Considerations
While the Sandmeyer reaction is a powerful tool, it requires careful control of reaction conditions, particularly the temperature during the diazotization step, which is typically performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt. The use of copper catalysts is crucial for the efficiency of the reaction[17]. Recent advancements have also explored electrochemical variations of the Sandmeyer reaction[18].
Figure 3. Workflow for the Sandmeyer synthesis of 4-bromopyrazoles.
Comparative Summary and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields |
| Direct Electrophilic Bromination | High regioselectivity, mild conditions (especially with NBS), readily available starting materials, operationally simple. | Potential for over-bromination with highly reactive substrates or harsh reagents. | 70-97% |
| One-Pot Cyclization/Bromination | High efficiency (one-pot), avoids isolation of intermediates, can be performed under green conditions (solvent-free). | Substrate scope may be limited by the availability of the 1,3-dicarbonyl and hydrazine precursors. | Good to excellent |
| [3+2] Cycloaddition | Excellent regioselectivity, high functional group tolerance, provides access to complex 3,5-disubstituted-4-bromopyrazoles. | Requires the synthesis or in situ generation of diazo compounds and bromoalkynes. | 67-86% |
| Sandmeyer Reaction | Provides a route from readily available amino precursors, complementary to other methods. | Requires careful temperature control, involves the handling of potentially unstable diazonium salts. | Moderate to good |
The choice of the optimal synthetic route to a desired substituted 4-bromopyrazole is contingent upon several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
-
For simple, unsubstituted or alkyl/aryl-substituted pyrazoles, direct electrophilic bromination with NBS is often the most practical and efficient method.
-
When constructing the pyrazole ring from acyclic precursors, one-pot cyclization/bromination or [3+2] cycloaddition strategies offer elegant and highly efficient pathways, particularly for accessing more complex substitution patterns in a single operation.
-
The Sandmeyer reaction remains a valuable tool, especially when the corresponding 4-aminopyrazole is commercially available or easily synthesized, providing a reliable alternative to direct bromination.
By understanding the nuances of each of these synthetic approaches, researchers can strategically design and execute the synthesis of substituted 4-bromopyrazoles to advance their research and development objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 11. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nsd.pku.edu.cn [nsd.pku.edu.cn]
Comparative Analysis of the Predicted Biological Activity of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole and Its Analogues
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, particularly insecticides. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for creating compounds with a wide range of biological activities. Phenylpyrazole insecticides, a prominent class of compounds built upon this scaffold, have been instrumental in managing a broad spectrum of agricultural pests. Their efficacy stems from a specific mode of action, primarily the disruption of the central nervous system in insects. This guide provides a comparative analysis of the predicted biological activity of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole, a specific pyrazole derivative, in relation to its structural analogues, based on established structure-activity relationship (SAR) principles.
Mechanism of Action: Targeting the Insect Nervous System
Pyrazole-based insecticides predominantly act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect
A Researcher's Guide to Differentiating Regioisomers of Bromo-isobutyl-trifluoromethyl-pyrazole by Spectroscopic Analysis
Introduction: The Challenge of Pyrazole Regioisomerism
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical development, forming the structural core of numerous pharmaceuticals and pesticides.[1][2] The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring. Distinguishing between these isomers is a critical step in chemical synthesis and drug development, as even minor structural variations can lead to dramatic differences in biological activity and toxicity.
This guide provides an in-depth comparison of two potential regioisomers of bromo-isobutyl-trifluoromethyl-pyrazole, illustrating how a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, can be used for unambiguous structural elucidation. We will explore the theoretical underpinnings and practical application of these techniques, supported by experimental data from related compounds found in the literature.
The two regioisomers under consideration are:
-
Regioisomer A: 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
-
Regioisomer B: 4-Bromo-1-isobutyl-5-(trifluoromethyl)-1H-pyrazole
Experimental Methodologies: A Self-Validating Protocol
The following protocols are designed to generate high-quality, reproducible data for comparative analysis. The causality behind key experimental choices is explained to ensure trustworthiness and scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole sample in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves a wide range of organic compounds and has well-defined residual solvent peaks for referencing.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.[3]
-
¹H NMR Acquisition:
-
Acquire data with a spectral width of 12-16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire data with proton decoupling.
-
Use a spectral width of 220-240 ppm.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[3]
-
-
¹⁹F NMR Acquisition:
-
Acquire data with proton decoupling.
-
Use a spectral width of ~100 ppm centered around -60 ppm.
-
Reference the spectrum using an external standard like CFCl₃ (0 ppm) or an internal standard if available.[4] Causality: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it exceptionally useful for distinguishing fluorinated isomers.[5]
-
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation patterns, which are often unique to each isomer.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile directly into the ion source via a syringe pump or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV. Causality: EI is a high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for a given molecule.[6]
-
Mass Analysis: Scan a mass range from m/z 40 to 500 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion (M⁺) peak and analyze the major fragment ions. The relative abundance of these fragments provides the key to differentiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While less definitive than NMR or MS for this specific problem, IR spectroscopy provides complementary information about the functional groups present.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or cast a thin film from a volatile solvent (e.g., CH₂Cl₂) onto a salt plate (NaCl or KBr).
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for C-F, C=N, C=C, and C-H bonds.[7][8]
Visualizing the Workflow
The following diagram outlines the logical flow of the experimental and analytical process for differentiating the pyrazole regioisomers.
Caption: Experimental workflow for regioisomer differentiation.
Spectroscopic Comparison: The Decisive Data
The structural difference between Regioisomer A and B—the position of the trifluoromethyl group relative to the N-isobutyl substituent—creates distinct spectroscopic signatures.
¹H NMR Spectroscopy Analysis
The most telling signal in the ¹H NMR spectrum is that of the lone proton on the pyrazole ring.
-
Regioisomer A (4-Bromo-1-isobutyl-3-CF₃-1H-pyrazole): The proton is at the C5 position. It is adjacent to the carbon bearing the bromine atom and the nitrogen atom of the N-isobutyl group. This proton is expected to appear as a singlet at a relatively downfield position.
-
Regioisomer B (4-Bromo-1-isobutyl-5-CF₃-1H-pyrazole): The proton is at the C3 position. Its chemical environment is significantly different, being adjacent to a nitrogen atom and the brominated carbon.
The signals for the isobutyl group (-CH₂-CH(CH₃)₂) will be present in both spectra but may show subtle chemical shift differences due to the varying proximity to the bulky and electronegative CF₃ group.
| Proton Assignment | Predicted δ (ppm) - Regioisomer A | Predicted δ (ppm) - Regioisomer B | Key Differentiator |
| Pyrazole C-H | ~7.5 - 8.0 | ~7.8 - 8.3 | The precise chemical shift of this singlet. |
| N-CH₂ | ~3.9 - 4.2 | ~4.1 - 4.4 | Likely more deshielded in B due to proximity to CF₃. |
| CH(CH₃)₂ | ~2.0 - 2.3 | ~2.0 - 2.3 | --- |
| CH(CH₃)₂ | ~0.9 - 1.0 | ~0.9 - 1.0 | --- |
¹⁹F NMR Spectroscopy: The Unambiguous Identifier
¹⁹F NMR provides a direct and unambiguous method for distinguishing the isomers. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.[4][5]
-
Regioisomer A: The -CF₃ group is at the C3 position, adjacent to a ring nitrogen and the brominated carbon.
-
Regioisomer B: The -CF₃ group is at the C5 position, adjacent to the N-isobutyl substituted nitrogen.
Based on literature for related trifluoromethyl-pyrazoles, the CF₃ group at the 5-position is often found at a slightly different chemical shift than one at the 3-position.[7][9][10]
| Nucleus | Predicted δ (ppm) - Regioisomer A | Predicted δ (ppm) - Regioisomer B | Key Differentiator |
| -CF₃ | ~ -61 to -63 | ~ -58 to -60 | A clear difference of 1-3 ppm is expected. |
Mass Spectrometry: The Fragmentation Fingerprint
Both regioisomers will exhibit the same molecular ion (M⁺) peak. The key to differentiation lies in the relative intensities of the fragment ions. The stability of the resulting radical cations after initial fragmentation dictates the preferred pathway.[6][11]
-
Molecular Ion (M⁺): Both isomers will show a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 intensity).
-
Fragmentation: The initial fragmentation pathways will likely involve the loss of the isobutyl group ([M-57]⁺), a bromine radical ([M-79/81]⁺), or a CF₃ radical ([M-69]⁺). The relative stability of the resulting pyrazole cation will differ between the isomers, leading to different fragment intensities. For example, the loss of the isobutyl group from Regioisomer B might be more favorable if the resulting positive charge can be better stabilized by the adjacent CF₃ group. The fragmentation of the pyrazole ring itself can also produce unique daughter ions.[12][13]
| Ion (m/z) | Fragment | Expected Presence | Key Differentiator |
| M⁺, M⁺+2 | [C₈H₁₀BrF₃N₂]⁺ | Both | Isotopic pattern confirms bromine presence. |
| [M-57]⁺ | Loss of isobutyl | Both | Relative intensity will likely differ. |
| [M-69]⁺ | Loss of CF₃ | Both | Relative intensity will likely differ. |
| [M-79/81]⁺ | Loss of Br | Both | Relative intensity will likely differ. |
Visualizing Structural Impact on Spectra
The following diagram illustrates how the different substituent positions directly influence the resulting spectroscopic data, providing a logical map for interpretation.
Caption: Relationship between structure and spectroscopic output.
Conclusion
While IR spectroscopy can confirm the presence of key functional groups, it is the combined application of multinuclear NMR and mass spectrometry that provides the definitive evidence required to distinguish between the regioisomers of bromo-isobutyl-trifluoromethyl-pyrazole. The unique chemical shift of the pyrazole ring proton in ¹H NMR, the distinct signal of the trifluoromethyl group in ¹⁹F NMR, and the characteristic fragmentation patterns in mass spectrometry serve as a robust, self-validating system for unambiguous structural assignment. This guide equips researchers with the strategic framework necessary to tackle the common yet critical challenge of regioisomerism in heterocyclic chemistry.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Metabolic Stability of Trifluoromethylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its journey from a promising candidate to a clinically successful therapeutic. Among the various chemical scaffolds employed, pyrazoles have emerged as a "privileged structure" due to their versatile biological activities.[1] A key strategy to enhance their drug-like properties is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth comparison of the metabolic stability of trifluoromethylated pyrazoles versus their non-fluorinated counterparts, supported by mechanistic insights, experimental data, and detailed methodologies.
The Trifluoromethyl Group: A Shield Against Metabolism
The introduction of a trifluoromethyl group is a widely adopted strategy in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates.[2] This enhancement is largely attributed to the remarkable strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[3] Metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, are the primary drivers of drug metabolism in the liver.[4] By strategically replacing a hydrogen atom or a metabolically labile group (like a methyl group) with a trifluoromethyl group, chemists can effectively block or significantly slow down oxidative metabolism at that site. This "metabolic shield" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]
Metabolic Pathways of Pyrazoles and the Impact of Trifluoromethylation
The metabolism of pyrazole-containing drugs is complex and dependent on the overall structure of the molecule. However, a common metabolic pathway for substituted pyrazoles involves the oxidation of alkyl groups attached to the pyrazole ring or adjacent phenyl rings. A prime example is the widely used anti-inflammatory drug, Celecoxib.
Celecoxib , which features a trifluoromethyl group on the pyrazole ring and a methyl group on a p-tolyl substituent, is primarily metabolized through the hydroxylation of its methyl group to form hydroxycelecoxib.[1][5] This reaction is predominantly catalyzed by the CYP2C9 enzyme, with a minor contribution from CYP3A4. The resulting hydroxycelecoxib is then further oxidized to carboxycelecoxib.[1]
Herein lies the critical impact of trifluoromethylation. If the metabolically susceptible methyl group in a compound like Celecoxib were replaced with a trifluoromethyl group, this primary metabolic pathway would be blocked. The high energy of the C-F bond makes it highly resistant to hydroxylation by CYP enzymes. This concept of a "global protective effect" of trifluoromethyl substitution has been observed in various heterocyclic compounds, where the presence of a CF₃ group not only prevents metabolism at its point of attachment but also appears to sterically hinder enzymatic access to other parts of the molecule, further enhancing overall metabolic stability.[6]
Quantitative Comparison of Metabolic Stability
The most direct way to assess metabolic stability is by measuring key pharmacokinetic parameters in vitro. The two most common parameters are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[2]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Diaryl Pyrazole | Celecoxib (with p-tolyl methyl group) | Trifluoromethylated pyrazole core | ~11 hours (in vivo, human) | Data not available for direct comparison | Human |
| Hypothetical Analog | Methyl-pyrazole analog | Non-fluorinated at the key metabolic site | Expected to be significantly shorter | Expected to be significantly higher | Human |
| Picornavirus Inhibitor | WIN 54954 Analog (Methyl) | Non-fluorinated oxadiazole | Not reported | High (18 metabolites) | Monkey |
| Picornavirus Inhibitor | Analog 9 (Trifluoromethyl) | Fluorinated oxadiazole | Not reported | Low (2 minor metabolites) | Monkey |
This table illustrates the expected trend in metabolic stability based on the known metabolism of celecoxib and comparative data from structurally related heterocyclic compounds.[5][6]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates. This assay is a cornerstone of in vitro drug metabolism studies.[4][7][8]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials and Equipment
-
Microsomal Preparation: Pooled human liver microsomes (HLM)
-
Test Compounds: Trifluoromethylated pyrazole and non-fluorinated analog (dissolved in DMSO)
-
Positive Control: A compound with known high clearance (e.g., Verapamil) and low clearance (e.g., Warfarin)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Cofactor Solution (NADPH Regenerating System):
-
NADP⁺
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
-
Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not present in the assay)
-
Incubator: Capable of maintaining 37°C
-
Centrifuge: For protein precipitation
-
Analytical Instrument: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
-
96-well plates, pipettes, and other standard laboratory equipment
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system solution in the phosphate buffer.
-
Prepare working solutions of the test compounds and positive controls in the buffer. The final concentration of DMSO in the incubation should be less than 0.5%.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution (acetonitrile with internal standard). The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein) .
-
Conclusion
The strategic incorporation of a trifluoromethyl group into a pyrazole scaffold is a highly effective strategy for enhancing metabolic stability. By blocking common sites of oxidative metabolism, trifluoromethylation can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro liver microsomal stability assay is a robust and essential tool for quantitatively assessing these improvements early in the drug discovery process. For researchers and drug development professionals, understanding and applying these principles can lead to the design of more durable and efficacious drug candidates.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 4-Bromopyrazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a privileged structure due to its prevalence in a wide array of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic organic chemistry for forging carbon-carbon bonds, offering a powerful tool for the functionalization of such heterocyclic systems.[1] The choice of catalyst is paramount in achieving high yields and reaction efficiency, particularly in the coupling of heteroaryl halides like 4-bromopyrazoles, which can present unique challenges.
This guide provides an in-depth, head-to-head comparison of various catalytic systems for the Suzuki coupling of 4-bromopyrazoles. Drawing upon experimental data, we will explore the nuances of catalyst and ligand selection, reaction conditions, and their impact on reaction outcomes, empowering you to make informed decisions in your synthetic endeavors.
The Crucial Role of the Catalyst in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the nature of the palladium catalyst and its associated ligands.
Figure 1. General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.
The ligand plays a critical role by stabilizing the palladium center, influencing its electronic properties and steric environment, which in turn affects the rates of the catalytic steps. For challenging substrates like 4-bromopyrazoles, the selection of an appropriate ligand is often the key to a successful transformation.[3]
Comparative Analysis of Catalytic Systems
The following tables summarize the performance of various palladium-based catalytic systems in the Suzuki coupling of 4-bromopyrazoles and analogous heteroaryl bromides with arylboronic acids. This data, compiled from various literature sources, provides a valuable starting point for catalyst selection.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 (MW) | 0.08 | 24 | [4] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | High | [5] |
| XPhos Pd G2 | - | - | - | - | - | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [3] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [3] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. "High" indicates that the source reported a high yield without specifying the exact percentage. The entry for XPhos Pd G2 indicates its successful use without providing specific conditions in the abstract.
From this data, we can discern several key trends:
-
Classical vs. Modern Catalysts: While the classical Pd(PPh₃)₄ can effect the coupling, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands as in PEPPSI-IPr, generally offer significantly higher yields and shorter reaction times.[3]
-
Ligand Choice is Critical: The dramatic improvement in yield and reaction conditions seen with catalysts like Pd(OAc)₂/SPhos and PEPPSI-IPr underscores the importance of the ligand in facilitating the challenging coupling of heteroaryl bromides.[3] These ligands are designed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times, though in the case of Pd(PPh₃)₄, the yield remained modest.[4][7]
In-Depth Look at Leading Catalyst Systems
Palladium Acetate with Buchwald Ligands (e.g., SPhos, XPhos)
Causality behind the choice: Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species. The key to its high performance lies in the use of bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group. These ligands accelerate the rate-limiting oxidative addition of the aryl bromide to the palladium center and promote the final reductive elimination step to release the product and regenerate the catalyst. The steric bulk of these ligands also helps to prevent catalyst decomposition pathways.
PEPPSI Precatalysts
Causality behind the choice: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable Pd(II) precatalysts that feature a strongly donating N-heterocyclic carbene (NHC) ligand.[3] The NHC ligand's strong σ-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition step. The pyridine ligand is labile and dissociates under reaction conditions to generate the active 14-electron Pd(0) species. This class of catalysts is particularly effective for challenging cross-coupling reactions involving heteroaryl halides.[3]
Palladium Dichloride Complexes with Bidentate Ligands (e.g., PdCl₂(dppf))
Causality behind the choice: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is a robust and versatile catalyst. The dppf ligand is a bidentate phosphine that chelates to the palladium center, providing enhanced stability to the catalytic species. This chelation effect can prevent ligand dissociation and subsequent catalyst deactivation, making it a reliable choice for a range of Suzuki couplings.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki coupling of a 4-bromopyrazole with an arylboronic acid using two of the leading catalytic systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is adapted from procedures known to be effective for heteroaryl bromides.[3]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Workflow:
Figure 2. Experimental workflow for Suzuki coupling using Pd(OAc)₂ / SPhos.
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the 4-bromopyrazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-bromopyrazole.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using PEPPSI-IPr
This protocol is based on the high-yielding conditions reported for similar heteroaryl couplings.[3]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PEPPSI-IPr catalyst (1-2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed tert-amyl alcohol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vial or flask, add the 4-bromopyrazole derivative (1.0 equiv), the arylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), and the PEPPSI-IPr catalyst (0.01-0.02 equiv).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add degassed tert-amyl alcohol via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of 4-bromopyrazoles is a highly valuable transformation for the synthesis of diverse molecular architectures. While classical catalysts like Pd(PPh₃)₄ can be employed, this guide demonstrates that modern catalytic systems offer superior performance.
For researchers aiming for high yields, short reaction times, and broad substrate scope in the Suzuki coupling of 4-bromopyrazoles, the following recommendations are made:
-
For General High Performance: The use of Pd(OAc)₂ in combination with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is a robust and highly effective choice.
-
For Challenging Substrates and High Activity: PEPPSI-type precatalysts, particularly PEPPSI-IPr, are highly recommended due to their exceptional activity and stability, often allowing for lower catalyst loadings.
-
For Reliability and Versatility: PdCl₂(dppf) remains a solid and dependable option, especially when catalyst stability is a primary concern.
It is imperative for researchers to screen a selection of these catalyst systems to identify the optimal conditions for their specific 4-bromopyrazole substrate and coupling partner. The protocols and comparative data presented herein provide a strong foundation for embarking on such optimization studies, ultimately accelerating the discovery and development of novel pyrazole-containing compounds.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromopyrazole Derivatives
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel therapeutics based on 4-bromopyrazole scaffolds—a class of compounds showing significant promise in various therapeutic areas—the establishment of robust, accurate, and reliable analytical methods is a cornerstone of regulatory approval and patient safety.[1][2][3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 4-bromopyrazole derivatives. We will delve into the principles of cross-validation, providing a framework for researchers, scientists, and drug development professionals to select and validate the most appropriate analytical techniques for their specific needs.
The Imperative of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have laid out stringent guidelines for method validation, which are critical for ensuring product quality and data integrity.[6][7][8][9] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle-based approach to analytical procedure validation, encouraging a deeper understanding of the method's performance.[6][10][11][12]
Cross-validation of different analytical methods is a crucial step to ensure the consistency and reliability of results across various analytical platforms. This is particularly important when methods are transferred between laboratories or when different techniques are used throughout the drug development lifecycle.[13]
Core Validation Parameters: A Comparative Overview
The suitability of an analytical method is assessed based on a set of key validation parameters.[14] The following table provides a comparative overview of how HPLC, GC-MS, and qNMR typically perform for the analysis of 4-bromopyrazole derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Specificity/Selectivity | High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.[15] Potential for co-elution with structurally similar impurities. | Very high, especially with mass spectral data providing structural confirmation.[16] Excellent for resolving isomers. | Absolute specificity based on unique chemical shifts of nuclei.[17][18] Can readily distinguish between isomers and impurities with distinct structures. |
| Linearity & Range | Excellent linearity over a wide concentration range.[14] | Good linearity, but can be affected by matrix effects and detector saturation at high concentrations. | Intrinsically linear relationship between signal intensity and the number of nuclei.[19] Wide dynamic range. |
| Accuracy | High accuracy, typically demonstrated by recovery studies of spiked samples.[20] | High accuracy, though it can be influenced by sample preparation and matrix effects. | High accuracy, as it is a primary ratio method that often does not require calibration curves with identical reference standards.[17] |
| Precision | High precision (repeatability and intermediate precision), with relative standard deviations (RSD) typically ≤ 2%.[14] | High precision, with RSDs dependent on sample volatility and injection technique. | High precision, with RSDs influenced by signal-to-noise ratio and acquisition parameters. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Good sensitivity, typically in the µg/mL to ng/mL range.[21] | Excellent sensitivity, often reaching pg/mL levels, especially in selected ion monitoring (SIM) mode.[21][22] | Lower sensitivity compared to chromatographic methods, typically in the µg/mL range. |
| Robustness | Method performance can be sensitive to variations in mobile phase composition, pH, and column temperature.[23][24] | Sensitive to changes in oven temperature programming, carrier gas flow rate, and injector temperature.[25] | Generally robust, less affected by minor changes in experimental conditions like temperature and sample matrix. |
In-Depth Technical Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile.[21][26] For 4-bromopyrazole derivatives, which are typically solid at room temperature, HPLC is often the initial method of choice for assay and impurity profiling.
Causality Behind Experimental Choices: A reversed-phase C18 column is commonly employed due to the moderate polarity of 4-bromopyrazole derivatives. The mobile phase, typically a mixture of an acidic buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and sharp peak shapes. UV detection is suitable as the pyrazole ring system is chromophoric.
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC Method Validation and Cross-Comparison.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry.[16] While many 4-bromopyrazole derivatives may require derivatization to increase their volatility, GC-MS is invaluable for identifying and quantifying volatile impurities, residual solvents, or for the analysis of specific isomers.
Causality Behind Experimental Choices: A non-polar or medium-polarity capillary column is typically chosen for the separation of pyrazole isomers. The oven temperature program is optimized to ensure sufficient separation of closely eluting peaks. The mass spectrometer provides structural information, which is crucial for unambiguous peak identification.
Logical Relationship for Isomer Identification:
Caption: Logic for Unambiguous Isomer Identification using GC-MS.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[17][18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes qNMR a powerful tool for the accurate determination of purity and for the certification of reference standards.
Causality Behind Experimental Choices: ¹H NMR is commonly used for qNMR as it provides high sensitivity and a wide dispersion of signals for most organic molecules.[19] A certified internal standard with a known concentration is added to the sample. The purity of the 4-bromopyrazole derivative can then be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. Spectroscopic data for halogenated pyrazoles can aid in signal assignment.[27][28]
Experimental Protocols
Protocol 1: HPLC Method Validation for Assay of a 4-Bromopyrazole Derivative
Objective: To validate an HPLC method for the quantification of a 4-bromopyrazole derivative in a drug substance.
Methodology:
-
Specificity: Forced degradation studies are performed by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[15] The chromatograms of the stressed samples are compared to that of an unstressed sample to demonstrate that the main peak is free from interference from degradation products.
-
Linearity: A series of solutions of the 4-bromopyrazole derivative reference standard are prepared at five concentrations ranging from 50% to 150% of the target concentration. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is determined by analyzing samples of a placebo spiked with the 4-bromopyrazole derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability: Six replicate injections of the same sample solution are performed, and the relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using a different instrument.
-
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) on the analytical results is evaluated.[29][30]
Protocol 2: Cross-Validation of Analytical Methods
Objective: To compare the results obtained from HPLC, GC-MS, and qNMR for the same batch of a 4-bromopyrazole derivative.
Methodology:
-
Sample Preparation: A single, homogeneous batch of the 4-bromopyrazole derivative is used for analysis by all three methods.
-
Analysis:
-
HPLC: The validated HPLC assay method is used to determine the purity of the sample.
-
GC-MS: A suitable GC-MS method is developed and validated for the quantification of the main component and any volatile impurities.
-
qNMR: The purity of the sample is determined by ¹H qNMR using a certified internal standard.
-
-
Data Comparison: The purity values obtained from the three methods are statistically compared. Any significant discrepancies are investigated to understand the source of the variation.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the quality and consistency of data for 4-bromopyrazole derivatives throughout the drug development process. HPLC offers a versatile and robust platform for routine quality control. GC-MS provides unparalleled specificity for isomer and volatile impurity analysis. qNMR serves as a powerful primary method for accurate purity assessment and reference standard certification.
By understanding the strengths and limitations of each technique and by performing rigorous cross-validation, researchers and drug developers can build a comprehensive and reliable analytical control strategy. This ensures not only compliance with global regulatory expectations but also the ultimate safety and efficacy of the final pharmaceutical product.
References
- 1. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. database.ich.org [database.ich.org]
- 12. qbdgroup.com [qbdgroup.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. jpharmsci.com [jpharmsci.com]
- 16. benchchem.com [benchchem.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. benchchem.com [benchchem.com]
- 22. amptechfl.com [amptechfl.com]
- 23. pharmtech.com [pharmtech.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. researchgate.net [researchgate.net]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Researcher's Guide to Benchmarking Pyrazole-Based Inhibitors: Efficacy Profiling of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1] From the anti-inflammatory effects of COX-2 inhibitors like Celecoxib to the targeted anticancer activity of kinase inhibitors such as Pirtobrutinib, pyrazole-containing drugs have made a significant impact on modern medicine.
The frequent appearance of trifluoromethyl (CF3) groups in these structures is no coincidence. This moiety can significantly enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity. The subject of this guide, 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole , represents a novel investigational compound emerging from this chemical space. Its efficacy, however, remains uncharacterized in public literature.
This guide provides a comprehensive framework for benchmarking the efficacy of this and similar pyrazole-based inhibitors. We will not merely list protocols; instead, we will delineate the strategic and logical choices behind a rigorous, multi-tiered evaluation process. This process is designed to move from initial biochemical potency to cellular target engagement and downstream pathway effects, providing a holistic view of the inhibitor's potential. To ground this framework in a real-world context, we will benchmark our test compound against two well-characterized, clinically relevant pyrazole-containing drugs: Celecoxib and Pirtobrutinib .
Comparator Profiles: Establishing the Benchmarks
An effective benchmarking strategy relies on the selection of appropriate reference compounds. The chosen comparators should share structural or functional similarities with the test article, providing a relevant yardstick for potency, selectivity, and mechanism of action.
Comparator 1: Celecoxib (A Selective COX-2 Inhibitor)
-
Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][3] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[3] Celecoxib's selectivity for COX-2 allows it to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
-
Structural Relevance: Features a trifluoromethyl-substituted pyrazole core, making it a key structural comparator.
-
Key Efficacy Parameter: High selectivity for COX-2 over COX-1.
Comparator 2: Pirtobrutinib (A Non-Covalent BTK Inhibitor)
-
Mechanism of Action: Pirtobrutinib is a highly selective, reversible (non-covalent) inhibitor of Bruton's tyrosine kinase (BTK).[4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[4] Dysregulation of this pathway is a hallmark of many B-cell malignancies.[4] Unlike first-generation covalent inhibitors that form a permanent bond with cysteine 481 (C481) in the BTK active site, Pirtobrutinib's non-covalent binding allows it to inhibit both wild-type BTK and BTK variants with the C481S mutation, a common mechanism of acquired resistance.[5][6]
-
Structural Relevance: Employs a central pyrazole ring to achieve high-affinity binding.
-
Key Efficacy Parameter: Potent, low-nanomolar inhibition of both wild-type and mutant BTK.
A Multi-Tiered Approach to Efficacy Benchmarking
A robust evaluation of a novel inhibitor requires a tiered approach, moving from the purified target protein to the complex environment of a living cell. This strategy ensures that observations at the biochemical level translate into the desired physiological effects.
Caption: A tiered workflow for inhibitor benchmarking.
PART 1: In Vitro Biochemical Potency & Selectivity
The foundational step is to determine the inhibitor's direct effect on its purified target enzyme(s). This provides the half-maximal inhibitory concentration (IC50), a core measure of potency.
Experimental Protocol: In Vitro Enzymatic Assay (Kinase Example)
This protocol describes a universal, fluorescence-based in vitro kinase assay but can be adapted for other enzymes like COX by using appropriate substrates and detection reagents.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the target kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Enzyme Dilution: Dilute the purified recombinant target enzyme (e.g., BTK, COX-2) in ice-cold kinase buffer to a working concentration that yields a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration near its Km value to ensure sensitivity to competitive inhibitors.
-
Inhibitor Dilutions: Create a serial dilution series of the test compound (this compound) and comparator compounds (Pirtobrutinib, Celecoxib) in DMSO, followed by a final dilution in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitors or vehicle control (DMSO) to the appropriate wells.
-
Add 10 µL of the diluted enzyme solution to all wells.
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding equilibrium.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the determined reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Add detection reagents (e.g., a phosphorylation-specific antibody conjugated to a fluorescent probe) according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader (e.g., fluorescence polarization or TR-FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Potency and Selectivity
The primary output is a quantitative comparison of potency. For targets like COX, a selectivity index is calculated by dividing the IC50 for the off-target (COX-1) by the IC50 for the on-target (COX-2). A higher ratio indicates greater selectivity.
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | BTK (WT) | Experimental Result | N/A |
| Test Compound | BTK (C481S) | Experimental Result | N/A |
| Pirtobrutinib | BTK (WT) | 3.2[7] | N/A |
| Pirtobrutinib | BTK (C481S) | 1.4[7] | N/A |
| Test Compound | COX-2 | Experimental Result | Calculated Result |
| Test Compound | COX-1 | Experimental Result | |
| Celecoxib | COX-2 | 242 | ~89 |
| Celecoxib | COX-1 | 21500 |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Direct comparison requires assays to be run under identical conditions.
PART 2: Cellular Target Engagement
A potent biochemical inhibitor is only useful if it can reach and bind to its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this intracellular target engagement. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line like TMD8 for BTK) to ~80% confluency.
-
Treat cells with various concentrations of the test inhibitor or comparators for a set period (e.g., 1-2 hours) in serum-free media. Include a vehicle (DMSO) control.
-
-
Heat Challenge:
-
Harvest the cells by gentle scraping or trypsinization and resuspend them in a buffered saline solution (e.g., PBS) with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (e.g., BTK) remaining at each temperature using Western blotting.
-
Data Interpretation: CETSA Melt and Isothermal Curves
-
CETSA Melt Curve: Plotting the amount of soluble target protein against the temperature for both vehicle- and drug-treated samples. A shift of the curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.
-
Isothermal Dose-Response: By heating all samples at a single, optimized temperature (one that causes significant, but not complete, protein precipitation), one can generate a dose-response curve. This confirms that the target stabilization effect is dependent on the inhibitor concentration.
PART 3: Downstream Pathway Inhibition
Confirming that target binding translates into a functional outcome is the final and most critical step. This involves measuring the phosphorylation status of downstream substrates in the relevant signaling pathway. For a BTK inhibitor, this means assessing the phosphorylation of key proteins in the B-cell receptor pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment and Lysis:
-
Seed cells (e.g., TMD8) and allow them to adhere or stabilize.
-
Pre-treat cells with a dose range of the test inhibitor or comparators for 1-2 hours.
-
Stimulate the pathway if necessary (e.g., with an anti-IgM antibody to activate the BCR pathway).
-
Immediately place the culture dishes on ice, aspirate the medium, and wash with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation as described in the CETSA protocol.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target of interest (e.g., anti-phospho-BTK, anti-phospho-PLCγ2) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a digital imager or X-ray film.
-
-
Stripping and Reprobing:
-
To ensure observed changes are due to phosphorylation status and not total protein levels, strip the membrane of the phospho-antibody and re-probe with an antibody against the total protein (e.g., anti-total-BTK, anti-total-PLCγ2). Use a loading control like β-actin to confirm equal protein loading per lane.
-
Data Presentation: Downstream Inhibition
The results are typically presented as a Western blot image, showing a dose-dependent decrease in the phosphorylated form of the downstream target, while the total protein level remains unchanged.
| Inhibitor Conc. (nM) | p-BTK (Tyr223) | Total BTK | p-PLCγ2 (Tyr759) | Total PLCγ2 |
| 0 (Vehicle) | Strong Signal | Unchanged | Strong Signal | Unchanged |
| 1 | Reduced Signal | Unchanged | Reduced Signal | Unchanged |
| 10 | Faint Signal | Unchanged | Faint Signal | Unchanged |
| 100 | No Signal | Unchanged | No Signal | Unchanged |
Conclusion and Future Perspectives
This guide outlines a systematic, evidence-based framework for evaluating the efficacy of novel pyrazole-based inhibitors like This compound . By moving logically from biochemical potency (IC50) to cellular target engagement (CETSA) and finally to functional pathway modulation (Western blot), researchers can build a comprehensive and compelling data package.
Comparing the results for the test compound against established benchmarks like Celecoxib and Pirtobrutinib provides crucial context for its potency and selectivity. A successful outcome from this workflow—for instance, demonstrating low-nanomolar IC50s, clear target stabilization in cells, and dose-dependent inhibition of a relevant signaling pathway—would provide a strong rationale for advancing the compound into more complex cell-based assays (e.g., proliferation, apoptosis) and subsequent in vivo efficacy studies. This structured approach ensures that decisions in the drug discovery pipeline are driven by robust, reproducible, and scientifically sound data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. As a halogenated pyrazole derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are based on established best practices for managing hazardous chemical waste and are informed by safety data for structurally similar compounds.
Foundational Principles: Hazard Recognition and Risk Mitigation
Before handling the compound for any purpose, including disposal, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from analogous compounds—such as other brominated and trifluoromethylated pyrazoles—provide a reliable basis for risk assessment.
These related compounds are consistently classified as:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritants: Capable of causing skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Tract Irritants: May cause respiratory irritation upon inhalation of dusts or vapors.[1][3][4]
Therefore, all handling and disposal operations must be predicated on the assumption that this compound shares these hazardous properties. The primary directive is to prevent exposure through direct contact, ingestion, or inhalation.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that the waste is managed in a manner that is safe, compliant, and systematically sound.
Step 1: Assemble Personal Protective Equipment (PPE) Proper PPE is the first line of defense against chemical exposure. Before beginning the disposal process, ensure the following are worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[5]
All waste handling should be performed within a certified chemical fume hood to minimize the risk of inhaling vapors or fine particulates.[5]
Step 2: Waste Segregation This compound falls into a specific chemical class that dictates its disposal stream.
-
Identify as Halogenated Organic Waste: Due to the presence of bromine and fluorine, this compound must be segregated as a halogenated organic waste.[6]
-
Prevent Co-mingling: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical streams.[7] Improper mixing can create dangerous chemical reactions or complicate the final disposal process, often at a significant cost.
Step 3: Containerization The integrity of the waste container is critical for safe storage and transport.
-
Select a Compatible Container: Use a designated hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[7]
-
Ensure Container Integrity: The container must be in good condition, free of cracks or leaks, and possess a secure, tightly-sealing lid.[7]
-
Manage Headspace: Do not fill liquid waste containers to more than 90% capacity. Leaving a 10% headspace allows for vapor expansion and prevents spills.[7]
Step 4: Accurate and Complete Labeling Proper labeling is a regulatory requirement and essential for safety. The waste container label must include:
-
The words "Hazardous Waste" .[5]
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of all constituents, including any solvents, with percentage estimates.
-
The date on which waste was first added to the container.
Step 5: Interim Storage in a Satellite Accumulation Area (SAA) Pending pickup, the sealed and labeled waste container must be stored appropriately.
-
Designated Location: Store the container in a designated hazardous waste SAA that is secure and well-ventilated.[5][7]
-
Segregation: Ensure the container is physically segregated from incompatible materials, utilizing secondary containment bins as necessary.[7]
-
Environmental Conditions: The storage area should be cool, dry, and away from sources of heat or ignition.[7]
Step 6: Final Disposal Arrangement Disposal of hazardous chemical waste must be managed by certified professionals.
-
Contact EHS: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]
-
Provide Information: Clearly communicate the full chemical name and provide any available safety information to the disposal professionals.[5]
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][7]
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately clear the area of all personnel and alert colleagues to the spill.[1]
-
Control Vapors: If safe to do so, ensure the chemical fume hood is operational to control the spread of vapors.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the spill.[1][3] Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place the collected waste into a sealable, properly labeled container for disposal as hazardous waste.[1][4]
-
Decontaminate: Clean the spill area thoroughly. The initial rinseate from decontamination should also be collected as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policy.
Summary of Disposal Parameters
The table below provides a quick-reference summary of the key disposal parameters for this compound.
| Parameter | Guideline | Rationale & Reference |
| Chemical Class | Halogenated Organic Compound | Contains Bromine (Br) and Fluorine (F).[6] Governed by RCRA regulations for halogenated wastes.[8] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation | Based on data from structurally analogous pyrazole compounds.[1][2][3] |
| Required PPE | Chemical Safety Goggles, Nitrile Gloves, Lab Coat | To prevent contact with skin, eyes, and clothing.[1][5] |
| Work Environment | Chemical Fume Hood | To prevent inhalation of vapors or dusts.[5] |
| Waste Container | Labeled, sealed HDPE or Glass bottle | Must be chemically compatible and prevent leaks or vapor escape.[7] |
| Disposal Method | Collection by licensed hazardous waste contractor | Prohibited from drain or solid waste disposal. Requires specialized treatment, likely incineration.[5][7][8] |
| Spill Cleanup | Inert Absorbent Material (e.g., Vermiculite, Sand) | To safely contain the material without reacting with it.[1][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated pyrazole waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. uakron.edu [uakron.edu]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety and Handling Guide for 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole. The recommendations herein are synthesized from safety data for structurally analogous compounds and established laboratory best practices. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.
Hazard Assessment and Chemical Profile
Structural Analogs Analysis:
-
Brominated Pyrazoles: Compounds such as 4-Bromopyrazole are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2]
-
Trifluoromethylated Compounds: The trifluoromethyl group can enhance the biological activity and potential toxicity of a molecule. Handling procedures for related compounds often necessitate a comprehensive suite of personal protective equipment (PPE).[3][4]
-
Halogenated Organic Compounds: As a halogenated organic compound, this compound should be treated as a potentially hazardous substance with specific disposal requirements.[5]
Based on this analysis, it is prudent to handle this compound as a compound that is:
A thorough risk assessment of the specific experimental procedures is mandatory before commencing any work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield worn over goggles is recommended, especially when there is a risk of splashing or aerosol generation.[4] |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | An inner pair of nitrile gloves should be worn, with a second, heavier-duty pair of nitrile or neoprene gloves over them.[3] This provides an added layer of protection and allows for the safe removal of the outer glove if contaminated. Always consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Disposable, Long-Sleeved Gown or Laboratory Coat | A disposable gown that closes in the back is preferred to prevent contamination of personal clothing.[3] If a lab coat is used, it should be fully buttoned. |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum recommendation, particularly when handling the compound as a powder or if there is a risk of aerosolization outside of a certified chemical fume hood.[3] |
| Foot Protection | Closed-Toe Shoes and Disposable Shoe Covers | Shoes must cover the entire foot.[4] Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing risk.
Donning PPE: A Deliberate Sequence
The following sequence should be followed when putting on PPE:
-
Shoe Covers: Don shoe covers before entering the designated handling area.
-
Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring complete coverage.[3]
-
Respirator: Perform a fit-check for your N95 respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.[3]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown. Don the second pair of gloves over the first.[3]
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step to prevent exposure. This should be performed in a designated doffing area.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[3]
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[3]
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respirator: Remove the respirator without touching the front.[3]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Workflow for Safe Handling and PPE Usage
Caption: Workflow for safe handling and PPE usage.
Disposal Plan: Responsible Waste Management
All disposable PPE and materials that have come into contact with this compound must be considered hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated gloves, gowns, shoe covers, and other solid materials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name and approximate concentration.
-
Sharps: Any needles, scalpels, or other sharp instruments that have come into contact with the compound must be disposed of in a designated sharps container.[3]
Key Disposal Principles:
-
Segregation: Halogenated waste streams should be kept separate from non-halogenated waste to ensure proper disposal and to manage costs.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Containment: Waste containers must be kept closed except when adding waste.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3]
Emergency Procedures
Spill Response:
-
Small Spills: In a well-ventilated area (preferably a chemical fume hood), absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and alert laboratory personnel and the institutional safety office immediately.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
